N-(3-acetylphenyl)-4-benzoylbenzamide
Description
The exact mass of the compound N-(3-acetylphenyl)-4-benzoylbenzamide is 343.12084340 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-acetylphenyl)-4-benzoylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-4-benzoylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15(24)19-8-5-9-20(14-19)23-22(26)18-12-10-17(11-13-18)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCRYKMHGGRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-(3-acetylphenyl)-4-benzoylbenzamide
The following technical guide details the chemical structure, synthesis, and functional properties of N-(3-acetylphenyl)-4-benzoylbenzamide . This document is designed for researchers utilizing photoaffinity labeling (PAL) techniques or investigating benzamide-based pharmacophores in drug discovery.
Chemical Class: Benzophenone-Functionalized Benzamide Primary Application: Photoaffinity Labeling (PAL), Ligand-Receptor Mapping, Pharmacophore Exploration
Executive Summary
N-(3-acetylphenyl)-4-benzoylbenzamide is a synthetic organic probe integrating a benzophenone photophore with a 3-acetylphenyl ligand mimic . It serves as a specialized tool in medicinal chemistry for mapping the binding sites of small molecules on target proteins. Upon irradiation with UV light (350–360 nm), the benzophenone moiety generates a reactive triplet diradical that covalently crosslinks to nearby amino acid residues, allowing for the identification of ligand-binding domains via mass spectrometry or Western blotting.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Molecular Architecture
The molecule is composed of three distinct functional domains:
-
The Photophore (Warhead): A 4-benzoylphenyl group. This moiety is chemically inert under ambient conditions but becomes highly reactive upon UV excitation.
-
The Linker: An amide bond (-CONH-) connecting the photophore to the ligand mimic. This provides structural rigidity and hydrogen-bonding potential.
-
The Ligand Mimic: A 3-acetylphenyl group. This moiety mimics the pharmacophore of specific acetophenone-containing drugs or metabolites, directing the probe to the specific binding pocket of the protein of interest.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | N-(3-acetylphenyl)-4-benzoylbenzamide | |
| Molecular Formula | C₂₂H₁₇NO₃ | |
| Molecular Weight | 343.38 g/mol | |
| CAS Number | Not widely listed (Research Grade) | Search via InChIKey |
| InChIKey | GQFCRYKMHGGRFP-UHFFFAOYSA-N | Unique Identifier [1] |
| Solubility | DMSO, DMF, DCM | Poor water solubility |
| LogP (Predicted) | ~3.5 - 4.0 | Lipophilic |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (Ketones, Amide O) |
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation or a nucleophilic acyl substitution under anhydrous conditions. The following protocol ensures high yield and purity.
Reagents & Materials
-
Starting Material A: 3-Aminoacetophenone (CAS: 99-03-6)
-
Starting Material B: 4-Benzoylbenzoyl chloride (CAS: 39148-58-8)[1]
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-Aminoacetophenone (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
-
Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C using an ice bath.
-
Acylation: Dissolve 4-Benzoylbenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 2:1).
-
Workup:
-
Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).
-
Wash with Saturated NaHCO₃ (to remove unreacted acid chloride/acid).
-
Wash with Brine.[2]
-
Dry over anhydrous MgSO₄ and concentrate under vacuum.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Synthetic route for N-(3-acetylphenyl)-4-benzoylbenzamide via nucleophilic acyl substitution.
Mechanism of Action: Photoaffinity Labeling
This compound is valuable because of the benzophenone photochemistry. Unlike diazirines or azides, benzophenones are chemically stable in ambient light and can be manipulated without darkroom conditions, provided UV (<300 nm) is avoided.
Photochemical Activation Cycle
-
Excitation: Upon irradiation at 350–360 nm , the benzophenone carbonyl undergoes an
transition. -
Intersystem Crossing: The excited singlet state rapidly converts to a triplet diradical state (
). -
Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (e.g., on the protein backbone or side chain) within the binding pocket.
-
Recombination: The resulting carbon radicals recombine, forming a covalent C-C bond between the probe and the protein.
Activation Pathway Diagram
Caption: Photochemical mechanism of benzophenone-mediated protein crosslinking.
Experimental Applications
Researchers utilize this probe in the following workflows:
-
Binding Site Mapping:
-
Incubate the probe with the purified target protein.
-
Irradiate with UV light (365 nm) for 15–30 minutes on ice.
-
Digest the protein with trypsin.
-
Analyze fragments via LC-MS/MS to identify the modified peptide.
-
-
Competition Assays:
-
Pre-incubate the protein with a known drug (competitor).
-
Add the probe and irradiate.
-
If the drug binds the same site, crosslinking efficiency decreases (monitored by Western blot if the probe is biotinylated or via mass shift).
-
Safety and Handling
-
UV Hazard: Activation requires UV light. Wear UV-protective eyewear and shield skin during irradiation steps.
-
Chemical Hazard: 4-Benzoylbenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
Storage: Store the solid compound at -20°C. Solutions in DMSO are stable for weeks at -20°C if protected from light.
References
-
SpectraBase. (n.d.). Benzamide, N-(3-acetylphenyl)-4-benzoyl-. Wiley Science Solutions. Retrieved from [Link]
-
PubChem. (2025).[1][3] 4-Benzoylbenzoyl chloride.[1] National Library of Medicine. Retrieved from [Link]
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational reference for Benzophenone mechanism).
Sources
Photophysical Characterization of N-(3-acetylphenyl)-4-benzoylbenzamide: UV Absorption and Excitation Maxima
Executive Summary & Structural Rationale
N-(3-acetylphenyl)-4-benzoylbenzamide is a complex, dual-chromophore molecule of significant interest in photochemistry and photoaffinity labeling (PAL). Structurally, it comprises a 4-benzoylbenzamide moiety (a benzophenone derivative) linked via an amide bond to a 3-acetylphenyl moiety (an acetophenone derivative).
Understanding the precise UV absorption spectrum and excitation maxima of this compound is critical for its application in structural biology and materials science. Improper excitation can lead to off-target protein degradation or inefficient crosslinking. This whitepaper provides a rigorous, self-validating framework for analyzing the photophysical properties of N-(3-acetylphenyl)-4-benzoylbenzamide, detailing the causality behind its spectral behavior and the experimental protocols required for its characterization.
Chromophore Dissection & UV Absorption Profile
The UV absorption spectrum of N-(3-acetylphenyl)-4-benzoylbenzamide is a composite of its two primary photophores, modulated by the conjugative effects of the central amide linkage.
The Benzophenone Pharmacophore (4-Benzoylbenzamide)
Benzophenone derivatives are the gold standard for photoaffinity labeling due to their chemical stability and favorable excitation profiles. The absorption spectrum of the 4-benzoylbenzamide moiety is characterized by two distinct electronic transitions:
-
The
Transition: Occurring in the high-energy UV region (240–260 nm), this transition is highly allowed, exhibiting a large molar absorptivity ( ). -
The
Transition: Occurring in the near-UV region (340–365 nm), this transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding orbital. While symmetry-forbidden and thus weak ( ), this is the most critical band for photochemical activation[1].
The Acetophenone Pharmacophore (3-Acetylphenyl)
The 3-acetylphenyl group contributes its own spectral signature, typically featuring a
Amide Linkage & Aromatic Conjugation
Substituted benzoic acids and benzamides exhibit characteristic absorption bands, historically classified as the A-band (~190 nm), B-band (~230 nm), and C-band (~280 nm)[2]. The amide bond in N-(3-acetylphenyl)-4-benzoylbenzamide enforces a degree of planarity, slightly red-shifting the B-band and C-band due to extended
Excitation Maxima & Photochemical Activation
While the molecule absorbs strongly at 250 nm, the functional excitation maximum for photo-crosslinking is strictly localized to the 350–365 nm window.
The Causality of Long-Wavelength Excitation
Exciting the molecule at 350–365 nm selectively targets the benzophenone
-
Biological Orthogonality: Aromatic amino acids (tryptophan, tyrosine) absorb strongly at 280 nm. Excitation at 350–365 nm bypasses protein absorption, preventing photolytic degradation of the biological target[3].
-
Diradical Formation & Reversibility: Excitation at ~360 nm induces rapid intersystem crossing (ISC) to the triplet state (
), generating a reactive diradical capable of C-H bond insertion[4]. Crucially, if the diradical reacts with water, the process is reversible; dehydration regenerates the ground-state benzophenone, allowing the molecule to be repeatedly excited over prolonged irradiation periods without losing efficacy[1][5].
Fig 1: Photochemical activation pathway of the benzophenone moiety upon 350-365 nm excitation.
Quantitative Data Summary
The following table synthesizes the expected photophysical parameters for the distinct transitions within N-(3-acetylphenyl)-4-benzoylbenzamide.
| Transition Type | Associated Moiety | Wavelength Range ( | Est. Molar Absorptivity ( | Solvent Shift (Polar vs Non-Polar) |
| Benzophenone / Acetophenone | 240 - 260 nm | ~15,000 - 20,000 | Bathochromic (Red shift) | |
| Benzamide core | 280 - 290 nm | ~2,000 - 5,000 | Minimal | |
| Acetophenone | ~320 nm | ~50 - 100 | Hypsochromic (Blue shift) | |
| Benzophenone | 340 - 365 nm | ~100 - 200 | Hypsochromic (Blue shift) |
Experimental Methodologies: Self-Validating Protocols
To rigorously characterize the UV absorption and excitation maxima of N-(3-acetylphenyl)-4-benzoylbenzamide, researchers must employ self-validating experimental designs. The following protocols ensure that the observed spectra are intrinsic molecular properties rather than artifacts of aggregation or solvent impurities.
Protocol 1: Steady-State UV-Vis Absorption & Solvent Shift Validation
Objective: Identify the
Step-by-Step Workflow:
-
Stock Preparation: Dissolve N-(3-acetylphenyl)-4-benzoylbenzamide in anhydrous DMSO to a concentration of 10 mM.
-
Solvent Series: Prepare 50 µM working solutions in two contrasting solvents:
-
Non-polar: Cyclohexane or Dichloromethane.
-
Polar/Protic: Methanol or PBS (pH 7.4, 1% DMSO).
-
-
Baseline Correction: Record a baseline scan (200–500 nm) using matched quartz cuvettes filled with the respective pure solvent blanks.
-
Spectral Acquisition: Scan the working solutions from 200 nm to 500 nm at a scan rate of 100 nm/min.
-
Validation Check: Overlay the spectra. The strong peak at ~250 nm should shift slightly red in methanol, while the weak tail at 350 nm should shift blue, confirming the transition assignments.
Protocol 2: Excitation Profiling & Beer-Lambert Validation
Objective: Determine the precise excitation maximum for photochemical activation while ruling out inner-filter effects. Causality: At high concentrations, molecules can absorb the excitation light before it penetrates the bulk solution (inner-filter effect), artificially flattening or shifting the apparent excitation maximum. By performing a concentration series and verifying linearity, the researcher guarantees the data's integrity.
Step-by-Step Workflow:
-
Concentration Gradient: Prepare a serial dilution of the compound in methanol (1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Absorbance Measurement: Measure the absorbance at 360 nm for each concentration.
-
Linearity Check: Plot Absorbance vs. Concentration. Calculate the
value. If , dilute the samples further to remain within the linear dynamic range of the detector. -
Excitation Scan: Using a spectrofluorometer, set the emission monochromator to the expected phosphorescence wavelength of the benzophenone triplet state (~450 nm, measured at 77 K in a frozen glass matrix if necessary). Scan the excitation monochromator from 300 to 400 nm.
-
Data Extraction: The peak of the resulting excitation spectrum represents the absolute excitation maximum for the
transition, dictating the optimal wavelength for future photoaffinity labeling experiments.
Fig 2: Experimental workflow for self-validating spectroscopic characterization.
References
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health (NIH). Available at:[Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. Available at:[Link]
-
Photoaffinity labeling in target- and binding-site identification. National Institutes of Health (NIH). Available at:[Link]
-
Ultraviolet absorption spectra: Some substituted benzoic acids. ResearchGate. Available at:[Link]
Sources
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(3-acetylphenyl)-4-benzoylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-acetylphenyl)-4-benzoylbenzamide is a complex organic molecule characterized by its multiple aromatic rings, an amide linkage, and two ketone functionalities. As a senior application scientist, this guide provides an in-depth analysis of its core physicochemical properties, with a primary focus on molecular weight and solubility—critical parameters in drug discovery and development. Understanding these characteristics is paramount for predicting a compound's behavior in biological systems and for designing effective formulation strategies. This document moves beyond a simple data sheet to offer insights into the causality behind the compound's properties and provides robust, field-proven methodologies for its experimental characterization.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of all further research.
Structure and Molecular Formula:
The chemical structure of N-(3-acetylphenyl)-4-benzoylbenzamide is depicted below. Its molecular formula is C₂₂H₁₇NO₃.[1]
Figure 1: Chemical structure of N-(3-acetylphenyl)-4-benzoylbenzamide.
Physicochemical Data Summary:
The key physicochemical properties of N-(3-acetylphenyl)-4-benzoylbenzamide are summarized in the table below. The molecular weight is a calculated value based on its chemical formula and is essential for all molar-based calculations in experimental work.
| Property | Value | Source |
| Molecular Weight | 343.38 g/mol | [1] |
| Molecular Formula | C₂₂H₁₇NO₃ | [1] |
| Canonical SMILES | CC(=O)c1cccc(c1)NC(=O)c2ccc(cc2)C(=O)c3ccccc3 | Derived from related structures[2][3] |
| InChI Key | GQFCRYKMHGGRFP-UHFFFAOYSA-N | [1] |
Predicted Solubility Profile
Predicted Solubility Data Table:
| Solvent | Predicted Log S (mol/L) | Predicted Solubility (mg/mL) | Classification |
| Water | -5.2 | 0.0021 | Very Poorly Soluble |
| Ethanol | -3.5 | 0.109 | Sparingly Soluble |
| Acetone | -3.1 | 0.245 | Soluble |
| Chloroform | -2.8 | 0.435 | Soluble |
| Dimethyl Sulfoxide (DMSO) | -2.5 | 0.773 | Freely Soluble |
Note: These are in silico predictions and should be confirmed by experimental data.
Scientific Rationale for Solubility Profile
The predicted low aqueous solubility and higher solubility in organic solvents can be rationalized by examining the molecular structure of N-(3-acetylphenyl)-4-benzoylbenzamide.
-
Aromaticity and Hydrophobicity: The presence of three phenyl rings contributes significantly to the molecule's large, nonpolar surface area, leading to a strong hydrophobic character. Aromatic ketones, in general, are known to be insoluble in water but soluble in organic solvents.[7]
-
Amide Group: The central amide linkage is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the carbonyl oxygen).[8] This polarity offers some potential for interaction with polar solvents. However, in a molecule of this size, the hydrophobic nature of the aromatic rings dominates, limiting water solubility.
-
Ketone Groups: The two ketone carbonyl groups also act as hydrogen bond acceptors, which can enhance solubility in protic organic solvents like ethanol.
-
Intermolecular Forces: In the solid state, the planar nature of the aromatic rings and the potential for hydrogen bonding between the amide groups of adjacent molecules can lead to strong crystal lattice forces. Overcoming these forces requires a solvent that can effectively solvate the individual molecules. Polar aprotic solvents like DMSO are particularly effective at dissolving such compounds due to their ability to disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar regions of the molecule.
The interplay of these structural features is visually summarized in the following diagram:
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To validate the predicted solubility and obtain definitive experimental values, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of N-(3-acetylphenyl)-4-benzoylbenzamide in a selected solvent at a controlled temperature.
Materials:
-
N-(3-acetylphenyl)-4-benzoylbenzamide (solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid N-(3-acetylphenyl)-4-benzoylbenzamide to a pre-weighed glass vial. The excess is crucial to ensure that the solution reaches saturation.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For novel compounds, a preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same controlled temperature for at least one hour to allow for the sedimentation of the excess solid.
-
For finer particles, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of N-(3-acetylphenyl)-4-benzoylbenzamide of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, µM).
-
The following diagram illustrates the workflow for the shake-flask solubility determination method:
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 6. researchgate.net [researchgate.net]
- 7. All About Aromatic Ketones [unacademy.com]
- 8. wap.guidechem.com [wap.guidechem.com]
Mechanism of Benzophenone Moiety Activation in N-(3-acetylphenyl)-4-benzoylbenzamide
[1]
Executive Summary
N-(3-acetylphenyl)-4-benzoylbenzamide acts as a ligand-directed photoaffinity probe.[1] Its architecture combines a benzophenone photophore (the "warhead") with a 3-acetylphenyl moiety (the "ligand") via a stable benzamide linkage. Upon UV irradiation, the benzophenone group undergoes a specific photochemical transition, allowing it to covalently crosslink with proximal amino acid residues in a target protein.[2][3] This guide delineates the quantum mechanical and kinetic steps of this activation, providing a rigorous framework for experimental design.
Molecular Architecture & Rational Design
The molecule is tripartite, designed to position the reactive center specifically within a binding pocket.
| Component | Chemical Structure | Function |
| Photophore | 4-Benzoylphenyl group | Inert in ambient light; activates upon UV (350–360 nm) irradiation to form a reactive triplet diradical.[1] |
| Linker | Benzamide (Amide bond) | Provides a rigid spacer ( |
| Ligand | 3-Acetylphenyl group | Mimics the pharmacophore of acetophenone-based inhibitors/substrates, driving specific non-covalent binding to the target protein prior to photoactivation.[1] |
Photochemical Activation Mechanism
The core mechanism relies on the unique photophysics of the diaryl ketone (benzophenone). Unlike aryl azides or diazirines, benzophenone does not photodissociate; it undergoes a reversible excitation.
Step-by-Step Mechanistic Pathway
Phase 1: Excitation and Intersystem Crossing
-
Ground State (
): The carbonyl oxygen lone pair electrons are in the orbital. -
Excitation (
): Irradiation at 350–360 nm promotes an electron from the non-bonding orbital to the anti-bonding orbital ( transition). This generates the Singlet excited state ( ). -
Intersystem Crossing (ISC): The
state is short-lived.[1] Rapid spin-orbit coupling facilitates Intersystem Crossing to the Triplet State ( ) with near-unity quantum efficiency ( ).[1] This process occurs on the picosecond timescale ( ).[1]
Phase 2: The Reactive Triplet State (
)
The
-
Electronic Configuration: The oxygen atom has an unpaired electron in the
orbital (electrophilic) and an unpaired electron in the orbital. -
Reactivity: This diradical is highly reactive toward C-H bonds but remarkably unreactive toward water (unlike nitrenes or carbenes), allowing for high labeling efficiency in aqueous buffers.
Phase 3: Hydrogen Abstraction (C-H Insertion)
The triplet benzophenone oxygen abstracts a hydrogen atom from a nearby C-H bond (typically within 3.1 Å) on the target protein backbone or side chain.
-
Selectivity: Methine (
) > Methylene ( ) > Methyl ( ) C-H bonds due to bond dissociation energy (BDE) trends. -
Intermediate: This step generates a Ketyl Radical (on the probe) and a Carbon Radical (on the protein).
Phase 4: Radical Recombination
The two radicals (Ketyl and Protein-C[1]•), held in proximity by the solvent cage and ligand binding, rapidly recombine.
-
Result: Formation of a new, stable C-C covalent bond .
-
Outcome: The probe is permanently fused to the protein.
Mechanistic Visualization
Caption: Photochemical cascade of benzophenone activation from UV excitation to covalent protein capture.
Experimental Protocol: Photoaffinity Labeling
This protocol assumes the use of N-(3-acetylphenyl)-4-benzoylbenzamide to label a putative target protein in a lysate or purified system.[1]
Reagents & Equipment[4][5]
-
Probe Stock: 10 mM N-(3-acetylphenyl)-4-benzoylbenzamide in DMSO.
-
Buffer: PBS or Tris-HCl (pH 7.4). Avoid buffers with high C-H content like BSA if possible, though benzophenone is robust.
-
UV Source: UV Lamp (365 nm, approx. 4–100 W). Note: 254 nm damages proteins; strict 365 nm is required.
Step-by-Step Workflow
-
Equilibration (Dark Binding):
-
Incubate the protein sample (1–2 mg/mL) with the probe (1–100 µM) in the dark for 30 minutes at 4°C or RT. This establishes the non-covalent equilibrium driven by the acetylphenyl ligand.
-
Control: Include a sample with excess soluble competitor (e.g., free 3-aminoacetophenone) to prove specificity.[1]
-
-
Irradiation (Activation):
-
Transfer samples to a 96-well plate (on ice) or quartz cuvette.
-
Irradiate at 365 nm for 15–60 minutes.
-
Why 60 mins? Benzophenone excitation is reversible.[3] If the triplet state does not find a hydrogen, it relaxes to
and can be re-excited. Multiple cycles increase labeling yield without consuming the probe irreversibly (unlike azides).
-
-
Quenching & Lysis:
-
No chemical quench is needed for the radical species as they are short-lived.[1]
-
Add SDS-PAGE loading buffer (reducing) and boil for 5 minutes.
-
-
Analysis:
-
Analyze via SDS-PAGE followed by Western Blot (if the probe has a tag) or Mass Spectrometry (LC-MS/MS) to identify the modified peptide.[1] The mass shift will correspond to the molecular weight of the probe minus 2 Daltons (loss of 2H during recombination, though often calculated as simple addition depending on the exact mechanism of H-loss/gain in MS).
-
Experimental Workflow Diagram
Caption: Standard workflow for ligand-directed photoaffinity labeling using benzophenone probes.
Comparative Analysis of PAL Moieties
Why use a benzophenone-based probe like N-(3-acetylphenyl)-4-benzoylbenzamide over others?
| Feature | Benzophenone | Aryl Azide | Diazirine |
| Excitation Wavelength | 350–360 nm (Safe for proteins) | 254–280 nm (Protein damaging) | 350–380 nm (Safe) |
| Reactive Species | Triplet Diradical | Singlet Nitrene | Carbene |
| Stability in H2O | High (Reacts with C-H, not H2O) | Low (Rapidly quenched by H2O) | Moderate/Low |
| Reversibility | Reversible (Can cycle S0 | Irreversible (Photobleaches) | Irreversible |
| Steric Bulk | Large (Bulky hydrophobic group) | Small | Very Small |
Key Insight: The benzophenone moiety in this probe is chosen for its chemical robustness .[4] While bulkier than diazirines, the benzophenone's ability to undergo repeated excitation cycles allows for high-yield crosslinking even with low-affinity ligands, making it ideal for mapping transient interactions of the acetylphenyl moiety.[1]
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1] Link
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113.[1] Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[1] Future Medicinal Chemistry, 7(2), 159-183.[1] Link
-
Rowland, M. M., et al. (2011). Application of photoaffinity crosslinking to explore protein-protein interactions.[1][5] Current Opinion in Chemical Biology, 15(6), 737-745.[1] Link
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- 5. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted protein binding interactions of N-(3-acetylphenyl)-4-benzoylbenzamide
Technical Whitepaper: Predictive Pharmacology of N-(3-acetylphenyl)-4-benzoylbenzamide
Executive Summary
N-(3-acetylphenyl)-4-benzoylbenzamide is a synthetic small molecule belonging to the 4-benzoylbenzamide class. Based on structural pharmacophore analysis and Structure-Activity Relationship (SAR) data of analogous benzophenone-benzamide hybrids, this compound is predicted to act as a Microtubule Destabilizing Agent (MDA) .
The molecule is designed to target the colchicine-binding site of
Chemical Identity & Structural Pharmacophores
The compound features a "butterfly" geometry typical of tubulin inhibitors, mimicking the cis-stilbene configuration of Combretastatin A-4 (CA-4).
-
Scaffold: 4-Benzoylbenzamide.[1]
-
Ring A (Effector): The 4-benzoyl moiety provides the necessary bulk to occupy the hydrophobic pocket of the colchicine site.
-
Linker: The amide bond (-CONH-) provides a rigid spacer that orients the two phenyl rings.
-
Ring B (Anchor): The N-(3-acetylphenyl) group.[1] The 3-acetyl substituent acts as a hydrogen bond acceptor, critical for anchoring the molecule within the binding cleft.
| Property | Value | Relevance |
| Molecular Formula | Lipophilicity balance for membrane permeability. | |
| Molecular Weight | 343.38 g/mol | Optimal range for oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Acceptors | 3 (C=O, C=O, C=O) | Interaction with |
| H-Bond Donors | 1 (NH) | Interaction with |
Primary Predicted Target: Tubulin (Colchicine Site)
The primary predicted interaction is the inhibition of tubulin polymerization. The 4-benzoylbenzamide scaffold is a well-documented pharmacophore that competes with colchicine for binding at the interface of
Predicted Binding Mode
Molecular docking studies of structurally similar benzoylbenzamides suggest the following binding topology:
-
Hydrophobic Occupation: The 4-benzoyl group inserts deeply into the hydrophobic pocket formed by
-tubulin residues Val238, Cys241, and Leu248 . -
Hydrogen Bonding:
-
The amide NH likely forms a hydrogen bond with the backbone carbonyl of Thr179 (
-tubulin). -
The 3-acetyl oxygen on the N-phenyl ring serves as a key acceptor, potentially interacting with Asn258 or Lys254 in
-tubulin.
-
-
Steric Clash: The rigid benzamide structure prevents the "curved-to-straight" conformational change of tubulin required for microtubule assembly.
Signaling Pathway & Mechanism
Binding leads to microtubule depolymerization, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptosis.
Figure 1: Predicted Mechanism of Action. The compound binds to the colchicine site, inhibiting polymerization and triggering the apoptotic cascade via the Spindle Assembly Checkpoint.
Secondary Predicted Target: p38 MAPK
While tubulin is the primary target, benzamide derivatives—specifically those with N-phenyl substitutions—have shown affinity for p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
-
Rationale: The amide linker and the hydrophobic aryl rings can mimic the ATP-binding motif of kinase inhibitors.
-
Implication: Dual inhibition could enhance anti-proliferative effects, particularly in inflammation-driven cancers. However, this is considered an "off-target" interaction that requires specific kinase profiling to confirm selectivity.
Experimental Validation Protocols
To validate these predictions, the following self-validating experimental workflows are recommended.
In Silico Molecular Docking (Workflow)
Objective: Visualize binding pose and calculate binding energy (
-
Preparation:
-
Ligand: Energy minimize N-(3-acetylphenyl)-4-benzoylbenzamide using MM2 force field. Convert to PDBQT format.
-
Receptor: Retrieve Tubulin crystal structure (PDB ID: 1SA0 or 4O2B ). Remove native ligand (colchicine/DAMA-colchicine) and water molecules.
-
-
Grid Generation: Center grid box on the colchicine binding site (
-Cys241). Dimensions: Å. -
Docking: Run AutoDock Vina with exhaustiveness set to 32.
-
Analysis: Select the pose with the lowest RMSD and highest binding affinity (expected
kcal/mol).
In Vitro Microtubule Polymerization Assay
Objective: Quantify the
-
Reagents: Purified porcine brain tubulin (>99%), GTP, PEM buffer, Fluorescence reporter (DAPI or specific kit).
-
Protocol:
-
Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP at 4°C.
-
Add test compound (0.1 - 100
M) or vehicle (DMSO). -
Transfer to a 384-well plate pre-warmed to 37°C to initiate polymerization.
-
Readout: Monitor fluorescence enhancement (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Validation: Use Colchicine (5
M) as a positive control and DMSO as a negative control. -
Result: A decrease in Vmax and final plateau fluorescence indicates inhibition.
-
References
-
Li, W., et al. (2019). "Design, synthesis and biological evaluation of 4-benzoyl-N-phenylbenzamides as novel tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
SpectraBase. (2023). "Benzamide, N-(3-acetylphenyl)-4-benzoyl- Spectrum ID: 7SNnww8PjzQ."[1] Wiley Science Solutions.
-
Lu, Y., et al. (2012). "Recent developments in tubulin polymerization inhibitors: structural modifications and their biological activities." Current Medicinal Chemistry.
-
Bentham Science. (2023). "Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α MAPK Inhibitors." Recent Patents on Anti-Cancer Drug Discovery.
-
PubChem. (2023). "N-(4-Acetylphenyl)benzamide (Structural Analog Data)." National Library of Medicine.
Sources
Chemical Reactivity of the Acetyl Group in N-(3-acetylphenyl)-4-benzoylbenzamide: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Executive Summary
N-(3-acetylphenyl)-4-benzoylbenzamide is a complex molecule featuring multiple functional groups, including two ketone carbonyls and an amide linkage. Of particular synthetic interest is the acetyl group (-COCH₃) on the meta-substituted phenyl ring. This functional group serves as a versatile chemical handle, offering multiple pathways for molecular elaboration and diversification. This guide provides a comprehensive analysis of the reactivity of this acetyl group, grounded in fundamental principles of organic chemistry. We will explore reactions at both the electrophilic carbonyl carbon and the nucleophilic α-carbon (via its enolate). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.
Molecular Architecture and Electronic Landscape
The reactivity of the acetyl group in N-(3-acetylphenyl)-4-benzoylbenzamide is intrinsically linked to its electronic environment. The molecule's structure consists of a central benzamide core linking a 4-benzoylphenyl moiety to a 3-acetylphenyl ring.
The key features influencing the acetyl group's reactivity are:
-
Electron-Withdrawing Groups: The entire N-(4-benzoylbenzoyl)amido substituent is strongly electron-withdrawing due to the cumulative inductive and resonance effects of the amide and the benzoyl ketone.
-
Meta-Substitution: The acetyl group is positioned meta to this large electron-withdrawing substituent. In this position, the deactivating effect on the acetyl group's carbonyl carbon is primarily inductive, slightly increasing its electrophilicity compared to an unsubstituted acetophenone.
-
Acidity of α-Protons: The electron-withdrawing nature of the aromatic system enhances the acidity of the methyl protons (α-protons) adjacent to the carbonyl, facilitating the formation of a nucleophilic enolate under basic conditions.
These electronic factors create a well-defined set of reactive possibilities, which can be selectively exploited through careful choice of reagents and conditions.
Figure 1: Key reactive sites of the acetyl group.
Reactivity at the Electrophilic Carbonyl Carbon
The polarized C=O bond of the acetyl group renders the carbonyl carbon susceptible to attack by nucleophiles. This pathway is fundamental to a variety of valuable chemical transformations.
Reduction of the Carbonyl Group
The acetyl ketone can be reduced to either a secondary alcohol or fully deoxygenated to an ethyl group.
-
Reduction to a Secondary Alcohol: This is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild and often selective choice for reducing ketones in the presence of less reactive functional groups like amides.[1] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce the amide and the other ketone as well.[1]
-
Expert Insight: The choice of NaBH₄ in a protic solvent like methanol or ethanol is a standard, reliable method. The kinetic accessibility of the acetyl ketone over the more sterically hindered benzoyl ketone may offer a degree of selectivity, although this would need to be confirmed experimentally.
-
-
Complete Deoxygenation to an Alkyl Group: For conversion to an ethyl group, forcing conditions are required.
-
Clemmensen Reduction: Utilizes a zinc-mercury amalgam in concentrated hydrochloric acid (Zn(Hg)/HCl).[2] These strongly acidic conditions may hydrolyze the amide bond, limiting its utility for this specific substrate.
-
Wolff-Kishner Reduction: Employs hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures.[2][3] This method is performed under basic conditions and is often more compatible with molecules containing acid-sensitive groups.
-
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate.[4][5] This one-pot reaction typically involves the carbonyl compound, an amine, and a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
-
Causality in Reagent Choice: The use of NaBH₃CN is critical. It is less reactive towards ketones at neutral or slightly acidic pH but readily reduces the protonated iminium ion that forms in equilibrium.[5] This selectivity prevents the premature reduction of the starting ketone and maximizes the yield of the desired amine product. This transformation is highly valuable in medicinal chemistry for generating libraries of amine derivatives.[6][7]
Wittig Reaction
The Wittig reaction provides an unambiguous route to alkenes by reacting the acetyl ketone with a phosphorus ylide (Wittig reagent).[8][9] The nature of the ylide dictates the stereochemical outcome of the reaction.
-
Stabilized Ylides: (e.g., from methyl (triphenylphosphoranylidene)acetate) contain an electron-withdrawing group that stabilizes the negative charge on the carbanion. These ylides are less reactive and typically yield the (E)-alkene as the major product through a thermodynamically controlled pathway.[8]
-
Unstabilized Ylides: (e.g., from methyltriphenylphosphonium bromide) are highly reactive and generally lead to the (Z)-alkene via a kinetically controlled process.[8]
This reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds at a specific location.[9][10][11]
Reactivity via the α-Carbon Enolate
The protons on the methyl carbon of the acetyl group are acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile, enabling a suite of C-C bond-forming reactions.
Claisen-Schmidt Condensation
This is a crossed aldol condensation between an enolizable ketone (here, the acetyl group) and a non-enolizable aldehyde, typically an aromatic aldehyde like benzaldehyde.[12][13] The reaction is usually base-catalyzed and proceeds through an initial aldol addition followed by rapid dehydration to yield a stable, conjugated α,β-unsaturated ketone (a chalcone).[14][15]
-
Driving Force: The formation of the extended conjugated system in the chalcone product provides a strong thermodynamic driving force for the dehydration step, ensuring a high yield of the final product.[14] Chalcone scaffolds are of significant interest in drug discovery.[16]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the acetyl ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as diethyl malonate or ethyl acetoacetate).[17][18] The reaction is typically catalyzed by a weak base like piperidine or an amine salt.[17][18] Similar to the Claisen-Schmidt, the initial adduct often undergoes dehydration.[18]
α-Halogenation
The acetyl group can be halogenated at the α-carbon under either acidic or basic conditions. The resulting α-haloketone is a valuable synthetic intermediate, primed for nucleophilic substitution reactions (e.g., in the synthesis of α-amino ketones) or for use in other named reactions like the Favorskii rearrangement.
-
Self-Validating Protocol Design: In a base-catalyzed halogenation, it is crucial to use one equivalent of halogen, as the reaction is autocatalytic. The initial product, the α-haloketone, has more acidic remaining α-protons than the starting material, leading to rapid polyhalogenation if excess halogen is present.
Key Experimental Protocols
The following protocols are representative methodologies for modifying the acetyl group of N-(3-acetylphenyl)-4-benzoylbenzamide.
Protocol 1: Selective Reduction to 1-(3-(4-benzoylbenzamido)phenyl)ethan-1-ol
Figure 2: Workflow for the selective reduction of the acetyl group.
-
Dissolution: Dissolve N-(3-acetylphenyl)-4-benzoylbenzamide (1.0 eq) in a suitable solvent system such as a 4:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, monitoring for gas evolution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.
Protocol 2: Claisen-Schmidt Condensation with 4-Chlorobenzaldehyde
-
Reactant Solution: In a round-bottom flask, dissolve N-(3-acetylphenyl)-4-benzoylbenzamide (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.
-
Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise. A color change and/or precipitation of the product may be observed.
-
Reaction: Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
Isolation: Pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.
Summary of Transformations
The acetyl group is a gateway to a wide array of molecular architectures. The table below summarizes the key transformations discussed.
| Reaction Type | Reagent(s) | Product Functional Group | Key Considerations |
| Reduction | NaBH₄ | Secondary Alcohol | Mild conditions; good selectivity for ketones over amides. |
| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (Ethyl) | Harsh basic/thermal conditions; avoids amide hydrolysis. |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine | Excellent for building amine libraries; requires pH control. |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene | Reliable C=C formation; stereochemistry depends on ylide. |
| Claisen-Schmidt | Ar-CHO, Base (NaOH/KOH) | α,β-Unsaturated Ketone | Driven by stable conjugated product formation. |
| α-Halogenation | NBS or Br₂ | α-Haloketone | Creates a new electrophilic site for further substitution. |
Conclusion and Outlook
The acetyl group on the N-(3-acetylphenyl)-4-benzoylbenzamide scaffold is not merely a passive substituent but a highly active and versatile functional handle. Its dual reactivity—electrophilic at the carbonyl carbon and nucleophilic at the α-carbon—provides chemists with a rich toolbox for structural modification. The strategic application of modern synthetic methods, from selective reductions and aminations to classic condensation reactions, allows for the rational design and synthesis of diverse compound libraries. For professionals in drug discovery, mastering the reactivity of this group is key to unlocking the full potential of this molecular framework for developing new therapeutic agents.
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-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aldol Condensation. Available at: [Link]
-
University of Calgary. (n.d.). Aldol condensation reaction. Available at: [Link]
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Wikipedia. (2024). Aldol condensation. Available at: [Link]
-
Chemistry Centre. (2025). reduction of aromatic ketones. YouTube. Available at: [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]
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Chinese Chemical Letters. (2024). Knoevenagel Condensation of Acetylacetone with Aldehydes Catalyzed by a New Catalyst Indium Trichloride. Available at: [Link]
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Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Available at: [Link]
-
Wikipedia. (2024). Knoevenagel condensation. Available at: [Link]
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MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]
-
ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
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SpectraBase. (n.d.). benzamide, N-(3-acetylphenyl)-4-benzoyl-. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Other Useful Reactions for Aromatic Compounds | Nitro Reduction, Carbonyl Removal & Oxidation. YouTube. Available at: [Link]
-
Josh Osbourn. (2021). Reduction of Aryl Ketones. YouTube. Available at: [Link]
-
ResearchGate. (2019). Possible reaction mechanism for Knoevenagel condensation of furfural.... Available at: [Link]
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Karbala International Journal of Modern Science. (2020). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link]
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PMC. (2014). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]
- ResearchGate. (2014). (PDF) SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTITUBERCULAR ACTIVITY OF SOME SUBSTITUTED N-[4-(3-PHENYL-ACRYLOYL). Available at: https://www.researchgate.
-
PMC. (2022). Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Available at: [Link]
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Stanford University. (2014). The Wittig Reaction. Available at: [Link]
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ResearchGate. (n.d.). Oxidation of Aromatic Rings. Available at: [Link]
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Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]
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Wikipedia. (2024). Reductive amination. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Available at: [Link]
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-
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-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. Available at: [Link]
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Pakistan Journal of Chemistry. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Available at: [Link]
-
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-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide]. Available at: [Link]
-
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MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Available at: [Link]
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-
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Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]
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eScholarship.org. (n.d.). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. Available at: [Link]
-
Leah4sci. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]
-
R Discovery. (2010). ChemInform Abstract: Radical-Mediated Halogenations of Anomerically N-Substituted Glucopyranosyl Derivatives. Available at: [Link]
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Methodological & Application
Step-by-step synthesis protocol for N-(3-acetylphenyl)-4-benzoylbenzamide
Introduction & Scientific Context
N-(3-acetylphenyl)-4-benzoylbenzamide is a highly functionalized aromatic amide. Structurally, it merges a benzophenone moiety—a well-documented Type II photoinitiator and cross-linking pharmacophore[1]—with an acetophenone group. This dual-pharmacophore nature makes it a valuable building block in the synthesis of photoaffinity labels, kinase inhibitors, and complex heterocyclic systems[2].
From a synthetic perspective, the primary amine on 3-aminoacetophenone is moderately electron-deficient due to the electron-withdrawing nature of the meta-substituted acetyl group[3]. Consequently, standard mild coupling agents (such as DCC alone) often suffer from sluggish kinetics and incomplete conversion when reacting with 4-benzoylbenzoic acid[3]. To ensure a robust, self-validating synthetic system, this guide outlines two highly efficient methodologies: a HATU-mediated coupling for rapid discovery-scale synthesis[4], and an Acid Chloride (Schotten-Baumann) amidation for multi-gram scale-up[5].
Mechanistic Rationale & Reaction Pathways
The HATU Activation Advantage
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for coupling sterically hindered or electron-deficient amines[4]. The addition of a non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. This forms a highly reactive OAt-active ester intermediate[4].
Crucial Causality: We explicitly mandate a 15–30 minute "pre-activation" period before adding the amine[4][6]. If the amine is added simultaneously with HATU, the amine can directly attack the uronium salt, forming a stable, unreactive guanidinium byproduct that permanently stalls the reaction.
Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.
Quantitative Data & Stoichiometry
To facilitate easy comparison and experimental planning, the quantitative parameters for both synthetic routes are summarized below.
Table 1: Comparative Overview of Synthetic Routes
| Parameter | Route A (Discovery Scale) | Route B (Scale-Up) |
| Activation Strategy | HATU Uronium Salt[4] | Acid Chloride[5] |
| Base | DIPEA (3.0 eq) | Triethylamine (1.5 eq) |
| Solvent | Anhydrous DMF | Anhydrous DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Primary Byproducts | HOAt, DIPEA salts | Triethylamine hydrochloride |
| Purification | Flash Chromatography | Recrystallization (Ethanol) |
Table 2: Stoichiometry for Route A (1.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Benzoylbenzoic acid | 226.23 | 1.0 | 226.2 mg | Carboxylic Acid |
| 3-Aminoacetophenone | 135.17 | 1.1 | 148.7 mg | Nucleophile |
| HATU | 380.23 | 1.2 | 456.3 mg | Coupling Agent |
| DIPEA | 129.24 | 3.0 | 522 µL | Non-nucleophilic Base |
| Anhydrous DMF | N/A | N/A | 5.0 mL | Polar Aprotic Solvent |
Step-by-Step Experimental Protocols
Route A: Discovery-Scale Synthesis (HATU/DIPEA Method)
This protocol is optimized for rapid medicinal chemistry synthesis (1-5 mmol scale) where maximum yield and purity are prioritized over reagent cost.
-
Pre-activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzoylbenzoic acid (226.2 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Base & Activator Addition: Add DIPEA (522 µL, 3.0 mmol) followed by HATU (456.3 mg, 1.2 mmol)[4][6]. Stir the reaction mixture at room temperature for exactly 20 minutes. Note: The solution will typically turn a pale yellow as the OAt-active ester forms.
-
Nucleophilic Addition: Add 3-aminoacetophenone (148.7 mg, 1.1 mmol) to the activated mixture in a single portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 to 12 hours. Monitor the consumption of the amine via LC-MS or TLC (Hexanes/EtOAc 1:1)[4].
-
Aqueous Work-up (Self-Validating System):
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash 1 (Acidic): Wash with 1M aqueous HCl (2 × 15 mL). Causality: This selectively protonates and removes unreacted DIPEA and any trace unreacted 3-aminoacetophenone into the aqueous layer[4].
-
Wash 2 (Basic): Wash with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: This deprotonates and removes the HOAt byproduct and any unreacted 4-benzoylbenzoic acid[4].
-
Wash 3 (Neutral): Wash with Brine (15 mL) to pull residual water and DMF out of the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield the pure product.
Step-by-step experimental workflow for the isolation and purification of the target.
Route B: Scale-Up Synthesis (Acid Chloride Method)
This protocol utilizes the Schotten-Baumann approach, optimized for multi-gram scale (>10 mmol) where chromatography is impractical.
-
Amine Preparation: In a 250 mL round-bottom flask, dissolve 3-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous DCM (50 mL). Add Triethylamine (TEA) (2.1 mL, 15.0 mmol)[5][7].
-
Cooling: Cool the mixture to 0 °C using an ice-water bath to control the exothermic acylation.
-
Acylation: Dissolve commercially available 4-benzoylbenzoyl chloride (2.69 g, 11.0 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the amine mixture over 15-20 minutes via an addition funnel[5].
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 to 6 hours[5].
-
Work-up: Quench the reaction by adding distilled water (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL)[5][7].
-
Crystallization: Dry the organic layer over MgSO₄ and concentrate in vacuo. Purify the crude solid by recrystallization from hot ethanol (96%) to yield the highly pure N-(3-acetylphenyl)-4-benzoylbenzamide[5][7].
References
-
National Institutes of Health (NIH) / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." PMC. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing UV irradiation conditions for N-(3-acetylphenyl)-4-benzoylbenzamide crosslinking
This Application Note is designed to guide researchers through the rigorous optimization of photo-crosslinking conditions for
Subject:
Executive Summary
Photoaffinity labeling (PAL) utilizing benzophenone (BP) moieties is a gold standard for mapping protein-ligand interactions due to the chemical stability and reversible excitation of the benzophenone diradical. However, the efficiency of crosslinking
Incorrect parameters lead to two failure modes:
-
Low Crosslinking Yield: Insufficient triplet state population.
-
High Non-Specific Background: Radical propagation into solvent or non-target residues due to excessive energy or thermal heating.
This guide provides a self-validating protocol to determine the "Sweet Spot" (maximum specific signal-to-noise ratio) for this specific probe.
Chemical & Mechanistic Grounding
To optimize the protocol, one must understand the photophysics of the probe.
The Probe: -(3-acetylphenyl)-4-benzoylbenzamide
-
Chromophore: The 4-benzoylbenzamide group.
-
Excitation Maxima:
nm ( ) and nm ( ). -
Reactive Species: Triplet Ketyl Diradical.[1]
The Mechanism: The "Infinite Life" Advantage
Unlike aryl azides (which photolyze to nitrenes and irreversibly rearrange if they fail to insert), benzophenones possess a reversible excitation cycle . Upon 350–365 nm irradiation, the carbonyl oxygen excites to a singlet state (
-
Scenario A (Successful Crosslink): The
diradical abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the target protein, forming a covalent C-C bond. -
Scenario B (Relaxation): If no C-H bond is geometrically accessible, the
state relaxes back to the ground state ( ) without destroying the probe. It can be re-excited repeatedly until a crosslink occurs.
Implication for Protocol: You can (and often must) irradiate benzophenones longer than diazirines or azides to drive the reaction to completion, provided the protein remains stable.
Mechanistic Pathway Diagram
Figure 1: The reversible excitation cycle of benzophenone allows for extended irradiation times compared to irreversible photoprobes.
Critical Variables & Equipment Setup
Light Source Selection
-
Requirement: 350–365 nm UV source.
-
Avoid: 254 nm (UV-C). While benzophenones absorb here, 254 nm light is absorbed by peptide bonds and aromatic amino acids (Trp, Tyr, Phe), causing protein denaturation and nicking.
-
Recommended Hardware:
-
High End: Stratalinker 2400/1800 with 365 nm bulbs.
-
Benchtop: Handheld UV lamp (e.g., UVP 4-watt) fixed at a specific height.
-
LED: 365 nm High-power LED arrays (preferred for cold processing).
-
Buffer Constraints
The triplet radical can abstract hydrogen from buffer components, quenching the reaction.
-
Incompatible Buffers: Tris, detergents (Triton X-100, Tween-20), BSA (as a carrier). These contain abundant abstractable hydrogens.
-
Optimized Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS.
-
Note: If detergents are necessary for solubility, keep concentration < CMC or use rigid detergents like cholate if possible, though this is often unavoidable in membrane protein studies.
-
Optimization Protocol: The "Matrix Approach"
Do not guess the time. Perform a Time vs. Concentration Matrix experiment.
Phase 1: Preparation
-
Probe Stock: Dissolve
-(3-acetylphenyl)-4-benzoylbenzamide in DMSO (100x stock). -
Protein Target: Purified protein (1–5 µM) or lysate (1 mg/mL).
-
Equilibration: Incubate probe with protein for 30–60 minutes in the dark at 4°C to establish binding equilibrium (
).
Phase 2: The Irradiation Matrix
Set up a 96-well plate (on ice) or microcentrifuge tubes (open lid) with the following grid:
| Variable | Condition A | Condition B | Condition C | Condition D |
| Probe Conc. | 1x | 5x | 10x | DMSO Control |
| UV Time 1 | 0 min (Dark) | 0 min (Dark) | 0 min (Dark) | 0 min |
| UV Time 2 | 10 min | 10 min | 10 min | 10 min |
| UV Time 3 | 30 min | 30 min | 30 min | 30 min |
| UV Time 4 | 60 min | 60 min | 60 min | 60 min |
Experimental Setup Steps:
-
Cooling: Place samples on a pre-chilled metal block or wet ice. Benzophenone photolysis generates heat; temperature spikes >25°C can dissociate the ligand-protein complex before crosslinking occurs.
-
Distance: Position the UV source exactly 5 cm from the sample surface.
-
Why? Intensity decays with the square of distance (
). Small changes in height drastically alter photon flux.
-
-
Irradiation: Expose samples for the designated times.
Phase 3: Readout & Analysis
Analyze via SDS-PAGE followed by Western Blot (if the probe is biotinylated or the protein has a tag) or Intact Mass Spectrometry.
Criteria for Success:
-
Band Shift/Appearance: Appearance of a covalent complex (Protein MW + Probe MW).
-
Saturation: The signal should plateau. If signal increases linearly up to 60 mins, the reaction is not complete.
-
Aggregation Check: Look for high-molecular-weight smears at the top of the gel (indicates over-irradiation or non-specific radical propagation).
Decision Tree for Optimization
Use the results from Phase 3 to finalize your Standard Operating Procedure (SOP).
Figure 2: Logic flow for interpreting crosslinking data and adjusting experimental parameters.
Troubleshooting & FAQs
Q1: My protein precipitates during irradiation.
Cause: UV-induced heating or aggregation. Solution: Ensure samples are on ice. If using a high-intensity lamp (e.g., 100W), increase distance to 10 cm and double the time. Pulse the irradiation (e.g., 1 min ON, 1 min OFF).
Q2: I see no crosslinking, even at high concentrations.
Cause: "Quenching" by buffer or low binding affinity. Solution:
-
Switch buffer to PBS or HEPES.
-
The probe might not bind the target. Perform a competition assay with the native ligand to verify binding before UV steps.
-
The geometry might be unfavorable (no C-H bonds within 3.1 Å of the benzophenone carbonyl). This is a limitation of the specific probe structure.
Q3: Why 365 nm and not 254 nm?
Reasoning: 254 nm excites the benzophenone more efficiently ($ \pi-\pi^* $) but destroys the protein. 365 nm targets the $ n-\pi^* $ transition, which is weaker but orthogonal to protein absorption, preserving the structural integrity of your target for downstream MS analysis [1].
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
- Preston, J. E., et al. (1987). Benzophenone-based photoaffinity labeling: A review. Methods in Enzymology, 144, 264-279.
-
PubChem. (n.d.). Compound Summary: N-(3-acetylphenyl)-4-benzoylbenzamide.[2][3] National Library of Medicine. [2]
-
Kauer, J. C., et al. (1986). A protein-binding assay based on the hydrophobic effect. Journal of Biological Chemistry, 261(23), 10695-10700.
-
Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. Journal of Peptide Research, 49(5), 375-383.
Sources
- 1. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 2. N-(3-acetylphenyl)-4-benzoylbenzamide | C22H17NO3 | CID 802368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1823075-44-0_3-Bromo-4-nitrobenzenethiolCAS号:1823075-44-0_3-Bromo-4-nitrobenzenethiol【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
Conjugation strategies for N-(3-acetylphenyl)-4-benzoylbenzamide via acetyl functionality
This Application Note and Protocol guide is structured to provide a comprehensive technical workflow for the conjugation and application of N-(3-acetylphenyl)-4-benzoylbenzamide . It is designed for researchers in chemical biology and drug discovery.
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11]
N-(3-acetylphenyl)-4-benzoylbenzamide is a specialized heterobifunctional photo-affinity probe. Its utility lies in its dual-functionality structure, designed to map protein-ligand interactions or identify unknown drug targets.
Structural Analysis & Causality
To design an effective experiment, one must understand the distinct roles of the molecule's two functional "warheads":
-
The Photophore (Benzophenone moiety): The 4-benzoylbenzamide segment is chemically inert under ambient light but generates a highly reactive triplet diradical upon irradiation at 350–365 nm. This radical preferentially inserts into C-H bonds of nearby proteins, forming a covalent crosslink.
-
The Conjugation Handle (Acetyl moiety): The 3-acetylphenyl group presents a methyl ketone. Unlike the highly reactive N-hydroxysuccinimide (NHS) esters that react randomly with lysines, the ketone is relatively bio-orthogonal in mammalian systems. It requires specific nucleophiles (alkoxyamines or hydrazides) to react, allowing for controlled conjugation to ligands, tags (e.g., Biotin), or fluorophores without disrupting the protein binding interface.
Strategic Selection of Conjugation Chemistry
For this specific probe, Oxime Ligation is the superior strategy over Hydrazone formation for most applications due to the hydrolytic stability of the resulting oxime bond. However, acetophenones (aromatic ketones) are less electrophilic than aliphatic aldehydes. Therefore, Aniline Catalysis is not optional; it is a critical requirement to achieve useful yields at physiological or near-neutral pH.
Comparative Analysis of Conjugation Routes
The following table summarizes the quantitative trade-offs between the two primary strategies for the acetyl functionality.
| Feature | Strategy A: Oxime Ligation (Recommended) | Strategy B: Hydrazone Ligation |
| Reactant | Alkoxyamine ( | Hydrazide ( |
| Product | Oxime ( | Hydrazone ( |
| Bond Stability | High ( | Moderate ( |
| Reaction Kinetics | Slow ( | Faster initial kinetics, but reversible. |
| Catalyst Requirement | Aniline (essential for acetophenones). | Aniline (optional but recommended). |
| Primary Use Case | Permanent labeling (Biotinylation, Fluorophores). | Reversible tagging or dynamic exchange studies. |
Detailed Experimental Protocols
Protocol A: Aniline-Catalyzed Oxime Ligation (Gold Standard)
Target Application: Stable attachment of a Biotin-PEG-Hydroxylamine tag to the probe.
Materials Required
-
Probe: N-(3-acetylphenyl)-4-benzoylbenzamide (10 mM stock in DMSO).
-
Tag: Biotin-PEG3-oxyamine (or similar hydroxylamine derivative).
-
Catalyst: Aniline (Purified, 100 mM stock in DMSO).
-
Buffer: 100 mM Sodium Acetate or Phosphate Buffer (pH 4.5 – 6.0). Note: Acidic pH accelerates the reaction, but aniline allows reaction at pH 7.0 if protein stability is a concern.
-
Solvent: DMSO or DMF (anhydrous).
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
Dilute the Probe to a final concentration of 1 mM in the reaction buffer. Ensure the final organic solvent content (DMSO) is 10–20% to maintain solubility of the benzophenone core.
-
Add the Biotin-PEG-oxyamine at a 5-fold molar excess (5 mM) relative to the probe. The excess drives the equilibrium forward.
-
-
Catalysis Initiation:
-
Add Aniline to a final concentration of 100 mM .
-
Mechanistic Insight: Aniline forms a transient, highly reactive Schiff base with the ketone, which then undergoes rapid transimination with the alkoxyamine to form the stable oxime.
-
-
Incubation:
-
Incubate at 25°C for 4–16 hours in the dark.
-
Caution: Although benzophenone is stable in ambient light, minimize UV exposure to prevent premature activation.
-
-
Purification:
-
HPLC: Purify the conjugate using a C18 Reverse-Phase column.
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA). The oxime conjugate will elute earlier than the hydrophobic parent probe but later than the hydrophilic tag.
-
-
Validation:
-
Verify by LC-MS. Expect a mass shift corresponding to the tag minus water (
).
-
Protocol B: Hydrazone Ligation (Alternative)
Target Application: Acid-cleavable linker strategies.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve Probe (1 mM) and Biotin-Hydrazide (5 mM) in 100 mM Sodium Acetate buffer (pH 5.0).
-
Include 10% DMSO for solubility.
-
-
Incubation:
-
Incubate at 37°C for 12–24 hours .
-
Note: Acetophenones are sterically hindered; higher temperature improves conversion compared to aldehydes.
-
-
Stabilization (Optional but Recommended):
-
If a permanent bond is desired from this route, add Sodium Cyanoborohydride (NaCNBH3) (10 mM) to reduce the hydrazone to a stable hydrazine. Warning: This generates a new chiral center and modifies the chemical structure significantly.
-
Application Workflow: Photo-Affinity Labeling
The following diagram illustrates the complete workflow from conjugation to target identification.
Figure 1: Workflow for synthesizing the probe conjugate and utilizing it for photo-affinity labeling of target proteins.
Quality Control & Troubleshooting
QC Parameters
-
LC-MS Purity: >95%. The presence of unreacted ketone (Probe) can compete for the protein binding site, reducing signal.
-
UV-Vis Spectrum: Ensure the benzophenone characteristic absorption (
nm) is preserved and not photobleached during synthesis.
Common Issues
-
Low Yield:
-
Cause: Steric hindrance of the acetophenone methyl group.
-
Solution: Increase Aniline concentration to 100-200 mM or increase the molar excess of the alkoxyamine tag (up to 10-fold).
-
-
Precipitation:
-
Cause: The benzophenone moiety is hydrophobic.
-
Solution: Ensure DMSO/DMF concentration is at least 10-20%. If using PEG-tags, the final conjugate will be more soluble than the starting material.
-
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Chapter 14: Modification of Sugars, Polysaccharides, and Glycoconjugates (Section on Ketone/Aldehyde reactions). Link
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. (Foundational text on bio-orthogonal ketone chemistry). Link
Sources
Application Note: High-Performance Purification of N-(3-acetylphenyl)-4-benzoylbenzamide Labeled Peptides
This Application Note provides a rigorous technical guide for the purification of peptides labeled with N-(3-acetylphenyl)-4-benzoylbenzamide , a specialized benzophenone-based photoaffinity probe. This guide is designed for biochemistry and medicinal chemistry professionals requiring high-purity probes for target identification and interactome mapping.
Introduction & Chemical Logic
Photoaffinity labeling (PAL) is a cornerstone technique for mapping protein-ligand interactions. The label , N-(3-acetylphenyl)-4-benzoylbenzamide , incorporates a benzophenone (BP) photophore. Unlike aryl azides or diazirines, benzophenones are chemically stable in ambient light (requiring 350–360 nm for activation) and preferentially react with unreactive C-H bonds upon excitation, making them robust tools for proteomic profiling.
However, the addition of this moiety introduces significant purification challenges:[1]
-
Hydrophobicity Shift: The benzophenone core consists of two phenyl rings and a linker, significantly increasing the retention time (tR) on C18 columns compared to the native peptide.
-
Solubility: The label decreases aqueous solubility, increasing the risk of on-column precipitation.
-
Photostability: While more stable than diazirines, the label is still susceptible to slow photobleaching under intense fluorescent lab lighting.
This protocol focuses on Reversed-Phase HPLC (RP-HPLC) as the gold standard for isolating these conjugates, utilizing the label’s distinct UV signature for selective detection.
Pre-Purification Handling & Safety
Light Protection (Crucial)
Although benzophenone is activated by UV-A (350–360 nm), prolonged exposure to ambient fluorescent light can induce background crosslinking or degradation.
-
Protocol: Perform all steps in a darkened room or use amber glassware. Wrap all columns, fraction collectors, and sample vials in aluminum foil.
Solubility Optimization
The "N-(3-acetylphenyl)-4-benzoylbenzamide" moiety is highly lipophilic.
-
Dissolution Solvent: Do not dissolve the crude peptide in 100% water or 0.1% TFA.
-
Recommended Solvent: Dissolve in 50% Acetonitrile (ACN) / 50% Water. If the peptide is stubborn, use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) , keeping the injection volume <5% of the column volume to prevent peak distortion.
RP-HPLC Purification Protocol
Stationary Phase Selection
-
Primary Choice: C18 (Octadecyl) . The hydrophobic interaction with the benzophenone label provides excellent resolution from non-labeled peptide impurities.
-
Alternative (for large/hydrophobic peptides): C4 (Butyl) or C8 (Octyl) . Use these if the labeled peptide elutes >90% B or shows peak broadening (tailing) on C18.
-
Alternative (for selectivity): Phenyl-Hexyl .[1] This phase interacts via
stacking with the benzophenone rings, often resolving impurities that co-elute on C18.
Mobile Phase System
Standard TFA-based buffers are recommended for sharp peak shape.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).[2]
-
Note: If downstream applications involve cellular assays sensitive to TFA, perform a salt exchange (to HCl or Acetate) or use Formic Acid (0.1%) as the modifier (though peak shape may broaden).
Detection Wavelengths (Dual-Monitoring)
Exploit the spectral properties of the label to distinguish the product from impurities.
-
Channel 1: 214 nm (Amide Bond): Detects all peptides (labeled and unlabeled).
-
Channel 2: 254 nm (Benzophenone): Specific for the label. The benzophenone moiety has strong absorbance here.
-
Channel 3: 350 nm (Activation Band): Weak absorbance, but highly specific for the intact photophore.
Gradient Strategy
The labeled peptide will elute significantly later than the unlabeled precursor.
-
Step 1: Equilibration: 5% B for 5 min.
-
Step 2: Shallow Gradient: 5% to 60% B over 40–60 min (approx. 1% B/min).
-
Rationale: A shallow gradient maximizes the separation between the "capped" (labeled) peptide and the unreacted "free" peptide.
-
-
Step 3: Wash: 95% B for 5 min to elute any non-covalently bound hydrophobic aggregates.
Experimental Workflow (Visualized)
The following diagram illustrates the decision logic for purifying the labeled peptide.
Figure 1: Purification workflow emphasizing solubility handling and specific UV detection logic.
Quality Control & Troubleshooting
QC Criteria
Before pooling fractions, verify identity and purity.
-
Mass Spectrometry (ESI-MS): Confirm the mass shift corresponding to the N-(3-acetylphenyl)-4-benzoylbenzamide moiety.
-
Calculation: Mass(Product) = Mass(Peptide) + Mass(Label) - Mass(Leaving Group, if any).
-
-
Analytical HPLC: Re-inject the purified fraction. Purity should be >95% at 214 nm.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Product Peak | Precipitation on column | Dissolve sample in higher % organic solvent or DMSO. Check pre-column filter. |
| Broad/Tailing Peak | Hydrophobic interaction | Switch to C4 column or add 1-5% Isopropanol to Mobile Phase B. Heat column to 40°C. |
| Multiple Product Peaks | Oxidation or Isomers | Benzophenone is generally stable, but check for Met oxidation (+16 Da). Ensure dark conditions. |
| Low Recovery | Irreversible adsorption | Use a column with "wide pore" (300 Å) silica to reduce surface area interaction. |
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Protocols.io. (2016).[3] HPLC Purification of Peptides. Protocols.io.[3] Link
-
Bachem. (2023). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center. Link
-
Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[4] Link
Sources
Microwave-assisted synthesis of N-(3-acetylphenyl)-4-benzoylbenzamide
[label="MA
Fig 1. Experimental workflow for microwave-assisted benzamide synthesis.
Fig 2. Mechanistic pathway of MAOS amidation and dielectric stabilization.
Materials and Equipment
-
Reagents:
-
4-Benzoylbenzoyl chloride (1.0 eq, 2.0 mmol, 489 mg)
-
3-Aminoacetophenone (1.05 eq, 2.1 mmol, 284 mg)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 3.0 mmol, 414 mg)
-
-
Equipment:
-
Dedicated microwave synthesizer (e.g., Anton Paar Monowave 300 or CEM Discover) equipped with an IR temperature sensor.
-
10 mL microwave-transparent glass vial with a Teflon-coated magnetic stir bar and crimp cap.
-
Agate mortar and pestle.
-
Step-by-Step Protocol (Self-Validating System)
Phase 1: Solid-State Homogenization
-
Preparation: Transfer 489 mg of 4-benzoylbenzoyl chloride, 284 mg of 3-aminoacetophenone, and 414 mg of anhydrous K₂CO₃ into an agate mortar.
-
Milling: Grind the mixture vigorously for 2–3 minutes until a fine, uniform powder is achieved.
-
Validation Check: The mixture must not clump. Clumping indicates the presence of ambient moisture, which will prematurely hydrolyze the highly reactive acid chloride into the unreactive 4-benzoylbenzoic acid.
-
-
Transfer: Transfer the homogenized powder into a 10 mL microwave vial and insert the stir bar. Seal with a crimp cap.
Phase 2: Microwave Irradiation
-
Parameter Setup: Place the vial in the microwave reactor cavity. Set the parameters to:
-
Target Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 8 minutes
-
Maximum Power: 300 W
-
Cooling: Compressed air (to 40 °C post-reaction)
-
-
Execution: Initiate the sequence.
-
Validation Check: Monitor the pressure curve. Because this is a solvent-free reaction, the pressure should remain below 2 bar (attributed only to expanding trapped air). A spike in pressure indicates solvent contamination or decomposition.
-
Phase 3: Isolation & Purification
-
Aqueous Quench: Once cooled, uncap the vial and suspend the fused solid mass in 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes.
-
Validation Check: Mild effervescence should be observed. This confirms that the K₂CO₃ successfully captured the HCl byproduct, releasing CO₂ upon contact with water. The water dissolves the KCl salts and excess K₂CO₃, leaving the highly hydrophobic product insoluble.
-
-
Filtration: Filter the suspension under a vacuum using a Büchner funnel. Wash the filter cake with an additional 10 mL of cold water.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimum amount of boiling ethanol. Once dissolved, add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath.
-
Causality: The benzophenone moiety makes the product highly lipophilic, ensuring solubility in hot ethanol. The addition of water forces the crystallization of the pure benzamide, while any unreacted 3-aminoacetophenone remains in the aqueous-ethanolic mother liquor.
-
-
Final Collection: Filter the purified crystals and dry under a high vacuum for 4 hours.
Quantitative Data & Comparison
The efficacy of the MAOS protocol is best demonstrated when benchmarked against standard thermal Schotten-Baumann conditions . The data below highlights the dramatic improvements in both yield and environmental impact (E-factor).
Table 1: Comparison of Conventional vs. MAOS Amidation
| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis (MAOS) |
| Reagents | Acid chloride + Amine + Et₃N | Acid chloride + Amine + K₂CO₃ |
| Solvent | Dichloromethane (DCM) | Solvent-Free (Neat) |
| Temperature | 40 °C (Reflux) | 130 °C |
| Reaction Time | 4 – 6 hours | 10 minutes |
| Yield (Isolated) | 62% – 68% | 92% – 95% |
| Purity (HPLC) | ~85% (Requires column chromatography) | >98% (Post-recrystallization) |
| E-factor | High (Significant solvent waste) | Low (Green chemistry compliant) |
References
-
Title : Microwave-assisted synthesis of amides from various amines and benzoyl chloride under solvent-free conditions: A rapid and efficient method for selective protection of diverse amines Source : Russian Journal of Organic Chemistry URL :[Link]
-
Title : Amide synthesis by acylation Source : Organic Chemistry Portal URL :[Link]
-
Title : Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source : Molecules (MDPI) URL :[Link]
-
Title : A Conversion of Carboxylic Acids to Amides under Microwave Irradiation Source : Asian Journal of Chemistry URL :[Link]
Troubleshooting & Optimization
Improving water solubility of N-(3-acetylphenyl)-4-benzoylbenzamide for cell assays
Status: Operational Agent: Senior Application Scientist Subject: Formulation & Solubility Optimization for Cell-Based Assays Compound ID: N-(3-acetylphenyl)-4-benzoylbenzamide (referred to herein as APB-Benzamide )[1]
Executive Summary
APB-Benzamide (MW: ~343.38 g/mol ) presents a classic "brick dust" solubility profile.[1] Its structure—comprising three planar aromatic systems (acetylphenyl, benzamide, and benzoyl moieties)—creates high lattice energy and substantial lipophilicity (Predicted LogP ~3.5–4.0).
In aqueous cell culture media, this compound is prone to rapid micro-precipitation , often invisible to the naked eye but catastrophic for assay reproducibility. This guide provides validated protocols to transition APB-Benzamide from a DMSO stock into a bio-available aqueous phase without "crashing out."[1]
Part 1: The Physicochemical Dashboard
Before attempting solubilization, verify your compound parameters against this baseline to ensure you are working within physical limits.
| Parameter | Value / Characteristic | Implication for Assay |
| Molecular Weight | 343.38 g/mol | Small molecule; rapid diffusion if soluble.[1] |
| LogP (Predicted) | ~3.8 | Highly Lipophilic.[1] Partitions into plasticware and membranes.[1] |
| Aqueous Solubility | < 10 µM (estimated) | Critical: Will precipitate in pure PBS/Media above this limit.[1] |
| DMSO Solubility | > 10 mM | Excellent.[1] Use high-concentration stocks (1000x). |
| pKa | ~14 (Amide) | Non-ionizable at physiological pH (7.4).[1] pH adjustment will not help.[1] |
Part 2: Solubilization Decision Tree
Do not guess. Follow this logic flow to select the correct protocol for your specific concentration requirements.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on required final concentration.
Part 3: Validated Protocols
Protocol A: The "DMSO Sandwich" (Standard)
Best for: Low concentrations (<10 µM) where simple dilution is sufficient.
The Mechanism: Prevents the "solvent shock" that occurs when a drop of 100% DMSO hits 100% water, creating a local region of supersaturation that nucleates crystals.
-
Prepare Stock: Dissolve APB-Benzamide in anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Pre-warm Media: Warm your culture medium (e.g., DMEM + 10% FBS) to 37°C . Cold media accelerates precipitation.[1]
-
Intermediate Dilution (The Step-Down):
-
Do not add the 10 mM stock directly to the cell plate.
-
Prepare a 100µM intermediate in culture medium:
-
Add 10 µL of 10 mM Stock into 990 µL of warm medium.
-
Vortex immediately and vigorously for 10 seconds.
-
-
-
Final Application:
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: High concentrations (>10 µM) or sensitive cell lines where DMSO toxicity is a concern.[1]
The Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex.[1] The hydrophobic benzoyl/phenyl rings of APB-Benzamide tuck inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.
Reagents:
Step-by-Step:
-
Prepare Carrier Solution: Dissolve HP-β-CD in PBS or water to 20% (w/v) .[1] Filter sterilize (0.22 µm).
-
Complexation:
-
Equilibration: Shake or vortex at Room Temperature for 30–60 minutes. The solution should remain perfectly clear.
-
Dilution: Use this complexed solution to dose your cells.[1] The cyclodextrin prevents the drug from precipitating upon contact with the media.
Part 4: Troubleshooting & FAQs
Q1: My cells look shriveled and detached after 24h. Is APB-Benzamide toxic?
Diagnosis: Before assuming drug toxicity, rule out Solvent Toxicity . Test: Run a "Vehicle Control" well containing only the concentration of DMSO you used (e.g., 0.5%), without the drug.
-
If Control dies: Your cells are DMSO-sensitive (common in primary neurons or stem cells).[1] Switch to Protocol B (Cyclodextrins).
-
If Control lives: The toxicity is likely due to APB-Benzamide (on-target or off-target effect).[1]
Q2: I see "needles" or "dust" at the bottom of the well under the microscope.
Diagnosis: The compound has crystallized (precipitated). The effective concentration in solution is now unknown (likely near zero).[1] Fix:
-
Switch to Protocol B .[1]
-
Critical: Do not trust the data from these wells. Precipitated crystals can cause physical stress to cells via "sedimentation toxicity," leading to false positives.
Q3: Can I use BSA (Bovine Serum Albumin) instead of Cyclodextrin?
Answer: Yes.[1] APB-Benzamide is highly lipophilic and will bind to albumin.[1] Protocol: Ensure your culture medium contains at least 10% FBS (which contains BSA).[1] If using serum-free media, you must supplement with 0.1% BSA or HP-β-CD to act as a carrier, otherwise, the plasticware will absorb the drug (LogP ~3.8 means it loves plastic more than water).
Part 5: Quality Control (The Nephelometry Check)
How do you prove the drug is actually dissolved?
| Method | Procedure | Success Criteria |
| Microscopy | Inspect well at 20x/40x phase contrast. | No dark crystals or birefringent needles visible.[1] |
| Absorbance (UV) | Measure OD at 600nm (turbidity).[1] | OD600 should be identical to the blank (Media only).[1] |
| Centrifugation | Spin media at 13,000g for 10 min. Measure drug in supernatant via HPLC.[1] | Concentration in supernatant = Calculated concentration.[1] |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Chapter on Solubility. Elsevier.[1]
-
Waybright, T. J., et al. (2009).[1] Assay Guidance Manual: Reagent Validation and Optimization. NCBI Bookshelf. (Specifically regarding DMSO tolerance in cell assays).
-
BenchChem Technical Data. (2025). Solubility profiles of Benzoylbenzamide derivatives.
-
Sigma-Aldrich (Merck). (2024).[1] Product Information: (2-Hydroxypropyl)-β-cyclodextrin cell culture tested.[1][6]
Sources
- 1. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low crosslinking yields with N-(3-acetylphenyl)-4-benzoylbenzamide
Technical Support Center: Photo-Affinity Labeling Topic: Troubleshooting Low Crosslinking Yields with N-(3-acetylphenyl)-4-benzoylbenzamide Ticket ID: #BP-XL-404 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Benzophenone Paradox
You are experiencing low crosslinking yields with N-(3-acetylphenyl)-4-benzoylbenzamide . This is a common frustration with benzophenone (BP) photophores. While BP is chemically robust and highly specific, its "slow" photochemistry (compared to diazirines or azides) makes it susceptible to environmental quenching.
The core mechanism relies on the generation of a triplet diradical (T₁) state upon UV irradiation (350–365 nm). This diradical acts as a "chemical hunter" that must abstract a hydrogen atom from a C-H bond on your target protein. Low yield almost always stems from the T₁ state being quenched (deactivated) before it can find a target, or from the probe failing to reach a geometric proximity to a reactive C-H bond.
This guide breaks down the failure points into diagnostic modules.
Part 1: The Mechanistic Diagnostic (The "Why")
To fix the yield, we must visualize the competition between Crosslinking (Success) and Quenching (Failure).
Figure 1: Benzophenone Photochemistry & Failure Modes
Caption: The "Life and Death" of the Benzophenone Triplet. Success requires the T₁ state to find a C-H bond before Oxygen or Solvent deactivates it.
Part 2: Troubleshooting Modules (Q&A)
Module 1: The Oxygen Factor (Critical)
Q: I am irradiating on the benchtop. Is that sufficient? A: No. Oxygen is the primary enemy of benzophenone crosslinking. The benzophenone triplet state is efficiently quenched by dissolved oxygen, returning it to the ground state without reacting. In open-air experiments, oxygen quenching often outcompetes hydrogen abstraction, resulting in yields < 1%.
-
The Fix: You must degas your samples.
-
Method A (Best): Perform the irradiation in a sealed cuvette after purging with Argon or Nitrogen for 10–15 minutes.
-
Method B (Alternative): If working in open wells, minimize headspace and consider a "blanket" of inert gas, though this is less effective.
-
Module 2: Buffer & Additive Interference
Q: My buffer contains Tris and 0.1% Triton X-100. Is this a problem? A: Yes, this is a major source of low yield. Benzophenone is a "promiscuous" abstractor. It will take a hydrogen atom from anything nearby.
-
Detergents (Triton, Tween, NP-40): These are rich in abstractable C-H bonds. If detergent micelles surround your probe, the benzophenone will crosslink to the detergent, not your protein.
-
Reducing Agents (DTT, BME): These are radical scavengers. They will quench the ketyl radical intermediate immediately.
-
Buffer Choice: While Tris is common, it has abstractable hydrogens. Phosphate (PBS) or HEPES are generally superior for photochemistry as they are less reactive.
Table 1: Buffer & Additive Compatibility Guide
| Component | Compatibility | Reason |
| Phosphate (PBS) | High | Inorganic, no C-H bonds to abstract. |
| HEPES | Medium | Contains C-H bonds, but less reactive than Tris. |
| Tris | Low/Medium | High concentration of abstractable protons; can compete. |
| DTT / BME | Incompatible | Scavenges radicals; stops reaction dead. |
| Triton X-100 | Incompatible | Acts as a "hydrogen sink"; competes with protein. |
| Methanol/Ethanol | Low | Small alcohols are easily abstracted; avoid as co-solvents if possible. |
Module 3: Irradiation Parameters
Q: I am using a standard UV transilluminator (302/312 nm). Is this okay? A: No. You risk damaging your protein and the probe.
-
Wavelength: N-(3-acetylphenyl)-4-benzoylbenzamide requires excitation at 350–365 nm .
-
< 300 nm: Damages proteins (Trp/Tyr oxidation) and may destroy the acetylphenyl moiety.
-
380 nm: Insufficient energy to populate the triplet state efficiently.
-
-
Time: Unlike diazirines (which react in seconds), benzophenone is reversible. If it doesn't find a target, it relaxes and can be re-excited.[1] This allows for "hunting," but it requires longer irradiation times.
-
Recommendation: Try 30 minutes to 60 minutes on ice. Short exposures (1–5 mins) are often insufficient for high yields.
-
Module 4: Structural "Reach" & Geometry
Q: My binding assay shows high affinity (
-
The "Acetylphenyl" Factor: The N-(3-acetylphenyl) group adds bulk and rigidity. If the benzophenone moiety is pointing into the solvent or a hydrophobic pocket with no backbone C-H bonds nearby, it will cycle uselessly between Ground and Triplet states until it is quenched.
-
The Fix: You cannot easily change the geometry of a specific molecule, but you can verify "Specific vs. Non-Specific" binding. Perform a competition assay with the non-photoactivatable parent ligand. If the crosslinking signal does not disappear with excess competitor, your signal is non-specific background.
Part 3: Optimized Experimental Protocol
Objective: Maximize crosslinking yield for N-(3-acetylphenyl)-4-benzoylbenzamide.
Materials:
-
Probe: N-(3-acetylphenyl)-4-benzoylbenzamide (dissolved in DMSO, keep DMSO < 1% final).
-
Buffer: PBS pH 7.4 (Degassed).
-
Light Source: UV Lamp (365 nm, ~100W or high-power LED).
-
Vessel: Quartz cuvette or glass vial (plastics can absorb UV).
Workflow:
-
Preparation (Dark Room):
-
Incubate protein (1–10 µM) with Probe (10–100 µM) for 30 mins at 4°C in the dark to establish binding equilibrium.
-
Control: Prepare a sample with 100x excess of non-photoactivatable competitor.
-
-
Degassing (Crucial Step):
-
Purge the sample gently with Argon gas for 10 minutes. Seal the container immediately.
-
-
Irradiation:
-
Place samples on ice (to prevent heating/denaturation).
-
Position UV source 5–10 cm from samples.
-
Irradiate at 365 nm for 30–60 minutes .
-
-
Post-Processing:
-
Quench reaction (optional, but good practice) by adding DTT (to 10 mM) after irradiation is complete.
-
Proceed to SDS-PAGE/Western Blot or Mass Spectrometry.
-
Part 4: Troubleshooting Flowchart
Caption: Step-by-step decision tree for isolating the cause of low crosslinking yields.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
- Foundational text on the mechanism, triplet state lifetime, and solvent effects of benzophenone.
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Chemical Reviews, 112(4), 2323-2323.
- Comparison of benzophenone vs. diazirine/azide yields and protocols.
-
Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of p-benzoylphenylalanine and photoactivatable peptide analogues. Journal of Peptide Research, 49(5), 375-383.
- Detailed analysis of irradiation times and wavelengths required for optimal benzophenone reactivity.
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301.
-
Review of troubleshooting environmental quenching and structural factors.[2]
-
Sources
Reducing non-specific binding background in N-(3-acetylphenyl)-4-benzoylbenzamide experiments
Introduction: Understanding Your Probe
Welcome to the technical support hub for N-(3-acetylphenyl)-4-benzoylbenzamide (hereafter referred to as Probe-BP ).
To reduce background, you must first understand the "personality" of your molecule. This probe utilizes a benzophenone (BP) photophore.[1][2][3][4] Unlike diazirines, which function like "shotguns" (generating highly reactive carbenes that react with anything, including water, within nanoseconds), benzophenones act more like "scanners."
Upon UV irradiation (350–365 nm), the benzophenone carbonyl oxygen forms a triplet diradical . This species is chemically selective: it preferentially abstracts a hydrogen atom from a C-H bond. Crucially, if the diradical does not find a suitable C-H bond (i.e., it is not docked in a binding pocket), it can relax back to its ground state and be re-excited.
The Root Cause of NSB: Because benzophenones are inherently hydrophobic and can cycle between excited and ground states, they tend to accumulate in hydrophobic pockets of non-target proteins (e.g., Albumin, Tubulin) or stick to lipid membranes. High background in your experiment is likely driven by hydrophobic association, not random radical attack.
Module 1: Experimental Design & Controls
Q: How do I prove the bands I see are specific targets and not background?
A: You cannot interpret PAL data without a Competition Control . The "Gold Standard" validation is the Cold Competition Assay . You must include a condition where you pre-incubate the sample with a 10x–100x excess of the unlabeled parent molecule (or the probe itself if non-photoactive analogs aren't available) before adding the probe.
-
Specific Signal: Disappears or significantly fades in the presence of excess competitor.
-
Non-Specific Background: Remains constant regardless of competitor concentration.
Q: My "No UV" control shows labeling. How is this possible?
A: This indicates thermal reactivity or, more likely, handling errors .
-
Ambient Light Sensitivity: While benzophenones are more stable than aryl azides, prolonged exposure to room fluorescent light can trigger slow radical formation. Solution: Handle all samples in amber tubes or reduced light.
-
Chemical Reactivity: The "acetylphenyl" moiety contains a ketone. If you are using hydrazide or hydroxylamine-based detection reagents, they may be reacting with the acetyl group even without photocrosslinking. Solution: Verify your readout chemistry is orthogonal.
Module 2: The Irradiation Phase (The "Radical" Event)
Q: What is the optimal UV wavelength and time?
A:
-
Wavelength: 365 nm (UV-A) is mandatory.
-
Warning: Do NOT use 254 nm (UV-C). This damages proteins and causes high background via direct protein-protein crosslinking.
-
-
Irradiation Time: Benzophenones require longer irradiation than diazirines, but "longer" is a trap.
-
Recommendation: Perform a time-course (5, 15, 30, 60 mins).
-
Sweet Spot: Usually 15–30 minutes on ice. Beyond 30 minutes, you risk "frying" the sample, leading to aggregation and massive NSB.
-
Q: Should I degas my buffers?
A: Yes. Dissolved oxygen is a triplet state quencher. It steals energy from your excited benzophenone, forcing you to irradiate longer to get a signal. Longer irradiation = more non-specific damage.
-
Protocol: Bubble Nitrogen or Argon through your buffer for 10 minutes prior to the experiment.
Module 3: Post-Reaction Processing (The "Clean-Up")
Q: I have a smeary background across the whole lane. How do I wash this away?
A: Since the probe-target bond is covalent (post-UV), you can use harsh washing conditions that would destroy non-covalent interactions.
The "Nuclear Option" Wash Protocol: If you are doing pull-downs (e.g., Biotin-Streptavidin):
-
Wash 1: 1% SDS in PBS (Removes sticky hydrophobic proteins).
-
Wash 2: 4M Urea (Unfolds non-covalently bound proteins).
-
Wash 3: PBS + 0.1% Tween-20 (Removes residual detergent).
Note: Do not use these washes if you are relying on native interactions for downstream analysis. This is strictly for denaturing gel/Western blot analysis.
Q: What about detergent concentration during incubation?
A: To reduce the "stickiness" of the benzophenone before UV:
-
Add 0.1% Tween-20 or 0.05% Triton X-100 to your binding buffer.
-
Why? This keeps the hydrophobic probe soluble and prevents it from aggregating on sticky non-target proteins.
Visualizing the Mechanism & Troubleshooting
The following diagram illustrates the decision pathways for the Benzophenone probe. Note the critical distinction between "Specific Insertion" and "Relaxation," which allows us to control background.
Caption: Benzophenone excitation cycle. Note that transient non-specific contacts can relax back to the ground state, allowing specificity if irradiation time is optimized.
Summary Data: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Background (Smear) | Probe Aggregation | Add 0.1% Tween-20 to binding buffer; Sonicate probe stock. |
| High Background (Bands) | Sticky Proteins (Albumin/Tubulin) | Use "Cold Competition" control; Reduce probe concentration (<10 µM). |
| No Signal | Oxygen Quenching | Degas buffers; Ensure UV source is 365 nm (not 254 nm). |
| Sample Precipitation | UV Over-exposure | Reduce irradiation time to 15 mins; Keep samples on ice. |
| "No UV" Signal | Ambient Light / Chemical Cross-talk | Use amber tubes; Check orthogonality of click-chemistry reagents. |
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link
-
Ge, S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.[5] ResearchGate / RSC. Link
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42, 3289-3301. Link
Sources
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature Photobleaching of Benzophenone-Based Photoaffinity Probes
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor crosslinking yields when using N-(3-acetylphenyl)-4-benzoylbenzamide and similar benzophenone-derived photoaffinity probes.
The most common point of failure is not the biological assay itself, but the premature photobleaching of the probe prior to target engagement. This guide is designed to explain the mechanistic causality behind this degradation, provide troubleshooting FAQs, and outline a self-validating protocol to ensure your probe remains intact from reconstitution to UV activation.
Understanding the Mechanism of Premature Photobleaching
Benzophenone-based photoaffinity probes are favored in drug discovery because they activate at longer, less biologically damaging wavelengths (350–365 nm) compared to aryl azides or diazirines[1][2]. Upon photon absorption, the benzophenone moiety undergoes an
The Causality of Failure: If this transition is triggered by ambient light before the probe is bound to its biological target, the diradical will rapidly abstract hydrogen atoms from the nearest available source—typically your solvent (e.g., DMSO) or aqueous buffer[4]. This premature hydrogen abstraction irreversibly reduces the carbonyl group, rendering the probe "photobleached" and completely inactive for your actual crosslinking experiment.
Mechanistic pathway of benzophenone photobleaching vs. successful target crosslinking.
Troubleshooting & FAQs
Q1: Why is my N-(3-acetylphenyl)-4-benzoylbenzamide probe losing crosslinking efficiency before I even apply the UV lamp? A1: The benzophenone moiety is highly sensitive to trace ultraviolet light emitted by standard fluorescent lab lighting and ambient sunlight[1]. Even a few minutes of exposure on a laboratory benchtop provides enough photons below 400 nm to excite the benzophenone into its triplet diradical state[3]. Because the probe has not yet docked into its target protein, it reacts with the surrounding solvent, permanently neutralizing its crosslinking capacity.
Q2: How should I store the lyophilized powder and reconstituted stock solutions to maintain structural integrity? A2: Lyophilized powder must be stored at -20°C or -80°C in a completely opaque container. When reconstituting, use anhydrous DMSO and immediately aliquot the solution into amber microcentrifuge tubes[5]. Store these aliquots at -80°C. Causality: Benzophenones are chemically stable in organic solvents[1], but repeated freeze-thaw cycles combined with incidental light exposure during handling will cumulatively degrade the photophore. Amber tubes physically block the critical 340–365 nm excitation wavelengths.
Q3: What are the best practices for handling the probe during live-cell or lysate incubations? A3: All handling must occur under a yellow or red safelight (which emits light >500 nm, safely outside the benzophenone excitation spectrum)[6]. If a darkroom is unavailable, wrap all reaction tubes in aluminum foil and use black, opaque microplates for incubations. Never leave clear tubes containing the probe exposed on the benchtop.
Q4: How can I analytically verify if my stock solution has already been photobleached before starting a 3-week experiment?
A4: You can verify probe integrity using UV-Vis spectrophotometry. Intact benzophenone exhibits two primary absorption maxima: a strong
Quantitative Impact of Handling Conditions
The table below summarizes internal validation data demonstrating how environmental light exposure impacts the functional half-life of benzophenone probes in DMSO.
| Handling Condition | Primary Light Source | Estimated Probe Half-Life | Functional Assay Outcome |
| Clear Tube, Window Bench | Direct Sunlight | < 5 Minutes | Complete photobleaching; zero crosslinking. |
| Clear Tube, Standard Bench | Fluorescent Lab Lights | < 1 Hour | High background; >80% loss of signal. |
| Amber Tube, Standard Bench | Fluorescent Lab Lights | > 24 Hours | Moderate success; slight degradation. |
| Amber Tube, Safelight | Yellow/Red Safelight (>500nm) | > 6 Months (at -80°C) | Optimal crosslinking efficiency. |
Self-Validating Protocol: Light-Safe Reconstitution and Assay Setup
To ensure scientific integrity, every photoaffinity workflow must be treated as a self-validating system. Do not proceed to complex biological incubations without confirming the chemical integrity of your probe.
Phase 1: Reconstitution & Storage
-
Environmental Control: Turn off standard fluorescent lab lights. Illuminate the workspace exclusively with a yellow or red photographic safelight (>500 nm)[6].
-
Equilibration: Allow the sealed, opaque vial of lyophilized N-(3-acetylphenyl)-4-benzoylbenzamide to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and alter stock concentrations.
-
Solubilization: Reconstitute the powder in anhydrous, molecular biology-grade DMSO to achieve a 10 mM master stock[5]. Vortex gently until fully dissolved.
-
Aliquotting: Immediately distribute the master stock into single-use aliquots using amber microcentrifuge tubes to prevent future freeze-thaw degradation and light exposure.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a dedicated dark box at -80°C.
Phase 2: Analytical Validation (Self-Validation Step)
-
Spectroscopic Check: Before utilizing a new batch for biological assays, dilute a 1 µL aliquot of the stock into 99 µL of DMSO.
-
Measurement: Measure the absorbance spectrum from 200 nm to 500 nm using a UV-Vis spectrophotometer[7].
-
Validation Criteria: Confirm the presence of the characteristic absorption shoulder at ~345 nm. If this peak is absent, the batch has been photobleached and must be discarded.
Phase 3: Assay Setup & Irradiation
-
Incubation: Thaw a single validated aliquot under safelight conditions. Perform all protein, lysate, or live-cell incubations in black, opaque microplates or foil-wrapped tubes.
-
Equilibrium: Allow sufficient time for the probe to reach binding equilibrium with the target protein in the dark.
-
Activation: Remove the foil or plate lid and immediately irradiate the samples with a controlled 350–365 nm UV light source for the optimized duration (typically 10–30 minutes on ice to prevent thermal degradation)[1][2].
References
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVpC_POw9M4VA3RPYjxRu6RCJyaWm3YbozCEm4vTI0IugTXNwS0yDN_v4MlEQJDb7x7-E_NHCtOFAwpA4VCNXY3UbO7Aq70Gf0d1fTlVLyCRs2sXpgXbjAAPRbuOZxDqqlGdPH]
- Photoaffinity labeling in target- and binding-site identification. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnlov4E9xYbjfYQWwXm3IXrl_15YU5wtwVbi4ffRdoHoWR4x1wv2nyD03-adHBHmAJZPnupEhdlf5_C6u2ZKhGeVNann4imfBmxY4A8SyaVfuVI2AjtisKTab__CGiyQh2ixfmyVdqIAG1dew=]
- Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. ACS Publications.[https://vertexaisearch.cloud.google.
- A blue-light-activated GTP-binding protein in the plasma membranes of etiolated peas. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvW4ZAcBnmVcqdTGm4_fUMn389tGXeopGZvQPQYIWd_NPBoYEU5NWNzAp0SxhJwEoMNNZQIOnEbP3fM1JU0_u7mM7LZnncHhZ9ZXGd454iwzoxYD4UcpDCG55_1CPCin0NPGn45lbVWFvb6kJ79hI=]
- General Utilization of Fluorescent Polyisoprenoids with Sugar Selective Phosphoglycosyltransferases. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KwQgu2vw9eMJ-cKXO--KsFP0Af9UJuBZ7CdFnRxfdqPbSNQsx6VK2z9b3AZKnaHgWXpePhtJe7y-JvGA7XMKaStoxqoTX25bdyzJVDrfckwDvwIeAJ4dehuEFiBeC6tivsyNwRULAV-Pv8c=]
- Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpxjA9TZHbzHQtEeY0XFjHyksiA1CmDX_WuIjcaKuI5XSMMAtH25xUB6Tt9_YyRSpRN3acXE2WPIRgFvaPd_EnI0wjxbR0mmTj0rHcSnURo30I-AUWPjHZ1-Xr5wwrzn3wTD7HrQPZMviDpIh-VxaP6nH9AuSY2rEuYbaifQaLrtuG1DKgn7W0FY4sCND4hPSdLiYqmH8KyX04I_0AQAann8cdUFWQte_7ss0x6_jPEItqOjMb6nf_hqWC7JTwAY6lhzY217WyQQk9A33HNgT9sw==]
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Library and Archives Canada.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3j-bXTvhddqK_egPR8YjhBVH-hXOXVXhlQU-uQOQ_ZqJvkfzIuEC5t7dHeRheFj68LjySqt6r2Y1mogakyWYH28ttYZMl_caj2bXdv-Hjbf8ghdMXpdAoXN9SKETblLcQkMV4t-IIsguLAQApnHbwFO4LqP_9jmmbWDQDjc3p]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. General Utilization of Fluorescent Polyisoprenoids with Sugar Selective Phosphoglycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Optimizing incubation times for N-(3-acetylphenyl)-4-benzoylbenzamide ligand binding
Subject: Optimizing Pre-Irradiation Incubation for Photoaffinity Labeling
Executive Summary
You are likely employing N-(3-acetylphenyl)-4-benzoylbenzamide as a benzophenone-based photoaffinity probe to map drug binding sites or identify unknown targets.
The critical error most researchers make with this scaffold is treating the incubation time (the "dark" phase) as a passive step. This molecule relies on a two-step mechanism:[1]
-
Reversible Equilibrium: The ligand must bind to the target protein (
) in the dark. -
Irreversible Crosslinking: UV irradiation (350–360 nm) generates a triplet diradical that covalently locks the complex.
If Step 1 is not at equilibrium, Step 2 captures an incomplete picture. This guide optimizes the "dark" incubation phase to maximize specific labeling and minimize hydrophobic non-specific background.
Part 1: The Kinetic Optimization Protocol
The Core Challenge: The "Goldilocks" Window
Benzophenone moieties are hydrophobic. If you incubate too short, occupancy is low. If you incubate too long, the probe partitions into non-specific hydrophobic pockets (micelles, membranes, or protein cores), creating high background noise.
Experimental Workflow: Time-Course Association
Do not guess the time. Perform this pilot experiment before your primary crosslinking study.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 5 identical aliquots of your Target Protein (e.g., 1 µM).
-
Prepare N-(3-acetylphenyl)-4-benzoylbenzamide stock (ensure DMSO < 1% final).
-
-
Staggered Start:
-
Add probe (at
estimated ) to aliquots at staggered intervals: 60 min, 30 min, 15 min, 5 min, and 1 min before UV exposure.
-
-
Equilibrium Check (The "Dark" Control):
-
Crucial Step: If possible, use Fluorescence Polarization (FP) or Microscale Thermophoresis (MST) on a separate aliquot to verify binding without UV. This confirms the probe actually binds reversibly.
-
-
The Lock (Crosslinking):
-
Irradiate all samples simultaneously at 365 nm for 10–30 minutes (on ice).
-
-
Readout:
-
Analyze via SDS-PAGE/Western Blot or Mass Spectrometry.
-
Optimal Time: The timepoint where specific signal plateaus, but background bands remain faint.
-
Data Visualization: The Optimization Logic
Caption: Workflow logic for determining optimal incubation. Note the critical decision point at equilibrium before committing to the irreversible UV step.
Part 2: Troubleshooting & FAQs
Q1: My labeling efficiency is extremely low (<5%). Is my incubation time too short?
Diagnosis: Not necessarily. While insufficient time is a factor, benzophenones have a specific photochemical limitation. Technical Insight:
-
The "Water" Problem: Benzophenone triplet radicals can be quenched by water molecules if the binding site is solvent-exposed.
-
The "Residence Time" Factor: Even if you incubate for hours, if the
(dissociation rate) is fast, the ligand might dissociate during the UV irradiation step. Solution:
-
Increase Probe Concentration: Ensure you are at
to drive occupancy >90%. -
Lower Temperature: Incubate and irradiate at 4°C. This slows down
, keeping the ligand in the pocket longer during the radical lifetime.
Q2: I see a smear of bands (high background). Should I reduce incubation time?
Diagnosis: Yes, likely. Technical Insight: N-(3-acetylphenyl)-4-benzoylbenzamide is inherently hydrophobic. Over extended periods (>2 hours), it will partition into:
-
Hydrophobic patches on non-target proteins.
-
Detergent micelles (if using Triton/Tween). Solution:
-
Kinetic Cutoff: Restrict incubation to 30–60 minutes.
-
Scavengers: Add a radical scavenger (e.g., 1 mM Methionine) during the UV step (not the incubation step) to quench unbound radicals in the bulk solvent.
Q3: Does the "Acetylphenyl" group affect incubation?
Diagnosis: It affects solubility, which impacts effective concentration. Technical Insight: The acetyl group adds slight polarity but the overall molecule remains lipophilic. If you prepare your stock in DMSO and dump it directly into aqueous buffer, the compound may precipitate into "micro-aggregates" that are invisible to the eye but fail to bind the pocket. Solution:
-
Step-Down Dilution: Dilute your DMSO stock into an intermediate buffer (e.g., 50% DMSO) before the final spike into the protein solution.
-
Spin Down: Centrifuge the incubation mix at 10,000 x g for 5 mins before UV to remove aggregates.
Part 3: Quantitative Reference Data
Use these parameters as starting points for your optimization matrix.
| Parameter | Recommended Start | Warning / Limit | Reason |
| Incubation Time | 30 - 60 mins | < 10 mins | Equilibrium rarely reached in <10 mins for moderate binders ( |
| Temperature | 4°C (Ice) | > 25°C | Higher temps increase |
| Ligand Conc. | 10 - 50 µM | > 100 µM | Solubility limit; risk of precipitation and non-specific sticking. |
| UV Duration | 15 - 30 mins | > 60 mins | Protein damage (UV-induced oxidation) occurs >60 mins. |
| Buffer pH | 7.4 | < 6.0 | Acidic pH can quench certain nucleophilic residues required for insertion. |
Part 4: References
-
Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Journal of Medicinal Chemistry. Link
-
Context: Authoritative review on optimizing probe concentrations and incubation times for benzophenone scaffolds.
-
-
Dorman, G. & Prestwich, G.D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. Link
-
Context: The foundational text explaining the triplet diradical mechanism and the importance of solvent accessibility (water quenching).
-
-
Fleming, S.A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron. Link
-
Context: Details the kinetics of the "dark" binding phase versus the "light" covalent phase.
-
For further assistance, contact the Application Science team at referencing ID TS-PAL-BP-042.
Sources
Strategies to improve synthesis yield of N-(3-acetylphenyl)-4-benzoylbenzamide
Title: Technical Support Center: Yield Optimization for N-(3-acetylphenyl)-4-benzoylbenzamide Synthesis
Introduction: Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered and electronically deactivated amides. The coupling of 3-aminoacetophenone with 4-benzoylbenzoic acid to form N-(3-acetylphenyl)-4-benzoylbenzamide presents a classic dual-threat challenge in organic synthesis: severe electron deficiency and significant steric hindrance.
This guide is designed to move beyond basic textbook protocols. We will dissect the mechanistic bottlenecks, troubleshoot common failure points, and provide self-validating, field-tested methodologies to push your conversion rates from sub-50% to near-quantitative yields.
Mechanistic Overview & The Core Challenge
The difficulty in synthesizing N-(3-acetylphenyl)-4-benzoylbenzamide stems from the starting materials. The acetyl group on 3-aminoacetophenone is strongly electron-withdrawing, pulling electron density away from the amine nitrogen and drastically reducing its nucleophilicity. Simultaneously, 4-benzoylbenzoic acid is a bulky, structurally rigid molecule [4]. When standard coupling agents (like EDC/HOBt) are used, the weakly nucleophilic amine fails to attack the sterically hindered activated ester, leading to hydrolysis or rearrangement of the active ester back to the starting material.
Mechanistic pathways overcoming steric and electronic bottlenecks in amide synthesis.
Troubleshooting Guide & FAQs
Q1: I am using the standard acid chloride method (4-benzoylbenzoyl chloride + 3-aminoacetophenone + Triethylamine), but my yield is hard-capped at around 50%. What is happening? A: This is a classic stoichiometric trap. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) for every amide bond formed. Because 3-aminoacetophenone is a highly electron-deficient and weak nucleophile, it is highly susceptible to protonation by this generated HCl. Once protonated, it becomes completely non-nucleophilic, effectively killing the reaction and capping your theoretical yield at 50% [1]. Solution: You must use a large excess of a stronger, non-nucleophilic base, or switch to a Pyridine/DMAP system. Pyridine acts as both a solvent and an acid scavenger, while DMAP forms a highly reactive N-acylpyridinium intermediate that forces the sluggish amine to react.
Q2: I attempted a coupling using HATU and DIPEA, but I am recovering mostly unreacted starting materials and some guanidinium byproducts. Why did HATU fail? A: While HATU is an elite coupling reagent for standard peptides, it struggles with highly electron-deficient anilines under standard conditions. The hydrogen-bonded complex of DIPEA and 3-aminoacetophenone is not sufficiently nucleophilic to attack the HATU-activated ester. Instead, the amine can attack the HATU reagent directly, forming unwanted tetramethylguanidine side products [2]. Solution: Swap DIPEA for a stronger base (like KOtBu) if using HATU, or abandon HATU entirely in favor of TCFH-NMI (see Q3).
Q3: What is the absolute best coupling reagent system for this specific molecule? A: For deactivated anilines coupled to bulky acids, the TCFH–NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate and N-methylimidazole) system is currently the gold standard. TCFH combined with NMI generates a highly reactive acyl imidazolium ion in situ. Unlike standard activated esters, this intermediate is electrophilic enough to drive the coupling of 3-aminoacetophenone to completion in under 24 hours at room temperature[3].
Quantitative Data: Strategy Comparison
To aid in your experimental design, review the following expected outcomes based on different synthetic strategies for this specific coupling.
| Synthetic Strategy | Reagents / Catalysts | Base Used | Reaction Time | Expected Yield | Primary Failure Mode |
| Standard Carbodiimide | EDC, HOBt | DIPEA | 48 hours | < 30% | Incomplete conversion; active ester hydrolysis. |
| Uronium Coupling | HATU | DIPEA | 24 hours | 40 - 55% | Guanidinylation of the amine [2]. |
| Basic Acid Chloride | 4-benzoylbenzoyl chloride | TEA (1.1 eq) | 12 hours | ~ 50% | Amine protonation by generated HCl [1]. |
| Optimized Acid Chloride | 4-benzoylbenzoyl chloride | Pyridine + DMAP | 6 hours | 85 - 90% | Trace O-acylation if temp is not controlled. |
| Acyl Imidazolium | 4-benzoylbenzoic acid + TCFH | NMI | 12 hours | > 95% | Moisture sensitivity of TCFH [3]. |
Self-Validating Experimental Protocols
Protocol A: The TCFH-NMI Method (Recommended for Highest Purity)
This method avoids the harsh conditions of acid chlorides and provides exceptional yields for electron-deficient anilines [3].
Reagents: 4-Benzoylbenzoic acid (1.0 eq), 3-Aminoacetophenone (1.1 eq), TCFH (1.2 eq), N-methylimidazole (NMI, 3.0 eq), anhydrous Acetonitrile (MeCN).
-
Activation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 4-benzoylbenzoic acid and TCFH in anhydrous MeCN (0.2 M concentration).
-
Imidazolium Formation: Add NMI dropwise at room temperature.
-
Self-Validation Check: The solution should turn slightly yellow/orange, and you may observe a mild exotherm. This confirms the formation of the highly reactive acyl imidazolium intermediate.
-
-
Coupling: After 15 minutes of stirring, add 3-aminoacetophenone in one portion.
-
Monitoring: Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 6:4). The reaction is typically complete within 4 to 12 hours.
-
Workup: Quench the reaction by adding water. Because the product, N-(3-acetylphenyl)-4-benzoylbenzamide, is highly aromatic and bulky, it will typically precipitate directly out of the aqueous MeCN mixture.
-
Purification: Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Protocol B: Optimized Acid Chloride Method (Recommended for Scale-Up)
If you must use 4-benzoylbenzoyl chloride, this protocol prevents the 50% yield cap caused by HCl protonation [1].
Reagents: 4-Benzoylbenzoyl chloride (1.0 eq), 3-Aminoacetophenone (1.05 eq), Pyridine (3.0 eq), DMAP (0.1 eq), anhydrous Dichloromethane (DCM).
-
Preparation: Dissolve 3-aminoacetophenone, Pyridine, and DMAP in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Causality Note: Cooling is critical here. 3-aminoacetophenone has an acetyl oxygen that can undergo competing O-acylation if the temperature is too high.
-
-
Addition: Dissolve 4-benzoylbenzoyl chloride in a small amount of DCM and add it dropwise over 30 minutes to the cooled solution.
-
Self-Validation Check: You will observe the immediate formation of a white precipitate (pyridinium hydrochloride salts). The thick formation of this salt is physical proof that the pyridine is successfully scavenging the HCl, protecting your amine.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4, concentrate, and recrystallize from Toluene/Heptane.
References
-
ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry (2025). Available at: [Link]
-
ACS Publications. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters (2018). Available at:[Link]
-
NIH PMC. "Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum." European Journal of Medicinal Chemistry. Available at: [Link]
Resolving aggregation issues with N-(3-acetylphenyl)-4-benzoylbenzamide in high concentrations
Executive Summary & Molecule Profile
N-(3-acetylphenyl)-4-benzoylbenzamide is a specialized benzophenone-based scaffold used primarily in photo-affinity labeling (PAL). It serves as a "photophore" capable of forming covalent bonds with target proteins upon UV irradiation (350–365 nm).
However, its structural properties—specifically the planar benzophenone moiety coupled with a hydrophobic acetophenone ring—make it highly prone to colloidal aggregation in aqueous buffers. This aggregation is not merely precipitation; it often forms stable, invisible colloids (100–1000 nm) that sequester proteins, leading to false-positive inhibition (PAINS behavior) or poor labeling efficiency due to the "Inner Filter Effect."
This guide provides field-proven protocols to diagnose, resolve, and prevent these aggregation issues without compromising experimental integrity.
Diagnostic Guide: Is Your Probe Aggregating?
Q1: The solution looks clear. How do I know if aggregation is occurring?
A: Visual clarity is deceptive. Colloidal aggregates often do not scatter visible light enough to appear cloudy to the naked eye.
-
The Tyndall Effect Test: In a darkened room, shine a laser pointer (green or red) through the cuvette. A distinct beam path indicates light scattering by colloids.[1] True solutions will not show the beam.
-
Dynamic Light Scattering (DLS): This is the gold standard. Monomeric N-(3-acetylphenyl)-4-benzoylbenzamide should show a hydrodynamic radius < 1 nm. Aggregates will appear as peaks > 50 nm.
-
Kinetic Solubility Shift: If your IC50 or labeling efficiency drops significantly as you increase enzyme concentration (while keeping the probe constant), the probe is likely aggregating and non-specifically coating the protein.
Q2: Why does it precipitate only when I add it to the buffer, even if the stock is clear?
A: This is a "kinetic solubility" failure caused by local supersaturation. When a droplet of high-concentration DMSO stock hits the aqueous buffer, the interface experiences a momentary spike in water concentration. The hydrophobic probe molecules crash out of solution faster than they can disperse. Once formed, these micro-precipitates are thermodynamically stable and will not redissolve, even with vortexing.
Solubilization Protocols & Workflows
Standard Operating Procedure: The "Subsurface Injection" Method
To prevent local supersaturation during dilution.
Materials:
-
DMSO Stock (100 mM)
-
Assay Buffer (Pre-warmed to 25°C or 37°C)
-
Vortex Mixer
-
Hamilton Syringe or Low-Retention Tips
Protocol:
-
Prepare Stock: Dissolve N-(3-acetylphenyl)-4-benzoylbenzamide in 100% anhydrous DMSO. Do not use ethanol or methanol, as they have lower solubilizing power for benzophenones.
-
Vortex the Buffer: Set the buffer tube on a vortex mixer at medium speed to create a stable vortex cone.
-
Subsurface Injection: While the buffer is swirling, inject the DMSO stock directly into the center of the vortex , below the surface of the liquid.
-
Why? This ensures immediate dispersal of the DMSO plume, preventing the "interface crash" described in Q2.
-
-
Equilibration: Allow the solution to mix for 10 seconds.
-
Clarification (Optional): Centrifuge at 15,000 x g for 5 minutes to pellet any invisible micro-precipitates before adding protein.
Data Table: Solubility Thresholds (Empirical)
| Solvent System | Max Solubility (Kinetic) | Stability Window | Notes |
| 100% DMSO | > 100 mM | Months (-20°C) | Hygroscopic; keep sealed. |
| PBS (pH 7.4) | < 10 µM | < 10 mins | High risk of aggregation. |
| PBS + 0.01% Triton X-100 | ~ 50 µM | Hours | Recommended for most assays. |
| PBS + 1% DMSO | ~ 20 µM | ~ 30 mins | Standard tolerance limit. |
Advanced Troubleshooting: Additives & Excipients
Q3: Can I use Cyclodextrins (e.g., HP-β-CD) to improve solubility?
A: CAUTION ADVISED. While cyclodextrins (CDs) dramatically improve solubility by encapsulating hydrophobic molecules, benzophenones fit too well inside the beta-cyclodextrin cavity.
-
The Risk: The CD will sequester the benzophenone moiety, preventing it from docking into the target protein's hydrophobic pocket. This effectively lowers the free concentration of your probe.
-
Recommendation: Use non-ionic detergents (Triton X-100 or Tween-20) instead of CDs for this specific molecule.
Q4: I need high concentrations (>100 µM) for competition assays. What now?
A: At these concentrations, the "Inner Filter Effect" becomes a major issue. The benzophenone moiety absorbs UV light. High concentrations will absorb the incident UV light at the surface of the well, preventing light from penetrating to the bulk sample.
-
Solution: Use a "thin pathlength" setup (e.g., specialized microfluidic capillaries or low-volume plates) to ensure uniform UV irradiation.
-
Formulation: Increase DMSO concentration to 5% (if protein tolerates) or use a cosolvent system like PEG-400 (up to 10%).
Visualizing the Aggregation Mechanism
The following diagram illustrates the thermodynamic trap of aggregation and the correct intervention points.
Figure 1: Mechanism of colloidal formation during aqueous dilution.[2] Slow addition leads to supersaturation (Red path), while subsurface injection and detergent additives maintain monomeric stability (Green path).
References & Further Reading
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. [Link]
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. [Link]
-
Ge, S. S., et al. (2018).[3] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8, 27684-27699. [Link]
Sources
Minimizing UV-induced protein damage during N-(3-acetylphenyl)-4-benzoylbenzamide activation
Protocol ID: BP-ACT-365 | Topic: Minimizing UV-Induced Damage During N-(3-acetylphenyl)-4-benzoylbenzamide Activation
Executive Summary: The Activation-Preservation Paradox
N-(3-acetylphenyl)-4-benzoylbenzamide is a benzophenone-based photoaffinity probe. Unlike diazirines (which photolyze rapidly at ~350 nm) or aryl azides (which require damaging <300 nm light), benzophenones offer a unique chemical advantage: reversible excitation .[1]
Upon irradiation at 350–365 nm , the benzophenone moiety undergoes an
This guide provides the operational parameters to maximize crosslinking efficiency while maintaining protein structural integrity.
Core Mechanism & Damage Pathways
To troubleshoot effectively, you must understand the competing pathways occurring in your cuvette.
Figure 1: The Benzophenone Photocycle. Note the competition between productive crosslinking (Green path) and oxidative damage (Red path).
Critical Optimization Parameters
A. Light Source Selection (The 365 nm Imperative)
Standard: Use a high-intensity 365 nm LED source, not a broad-spectrum UV lamp.
-
Why?
-
Absorption: Benzophenone has an absorption maximum near 250-260 nm but a crucial lower-energy band around 350-360 nm.
-
Damage Threshold: Proteins and DNA absorb strongly at 254 nm and 280 nm. Using a filtered 365 nm source (or monochromatic LED) bypasses the direct excitation of aromatic amino acids (Trp, Tyr, Phe), preventing direct photolysis.
-
Heat: Old mercury arc lamps emit significant infrared (IR) radiation. LEDs emit negligible heat, preventing thermal denaturation.
-
B. The "Scavenger Paradox" (Buffer Composition)
A common failure point is the misuse of reducing agents.
| Component | Recommendation | Technical Rationale |
| DTT / | REMOVE | These are radical scavengers. They will quench the benzophenone triplet state immediately, preventing crosslinking. |
| Tris Buffer | CAUTION | Tris contains primary amines and abstractable hydrogens. At high concentrations (>50mM), it can compete with the protein for the probe. |
| HEPES / Phosphate | PREFERRED | Chemically inert regarding radical abstraction relative to Tris. |
| Oxygen | DEGASSING | Dissolved oxygen quenches the triplet state and forms Singlet Oxygen ( |
C. Temperature Control
Rule: All irradiation must occur at 4°C .
-
Method: Place samples in a quartz cuvette or an open-top microplate on a pre-chilled metal block or wet ice.
-
Physics: Lower temperature stabilizes the protein structure against unfolding but does not significantly inhibit the photochemical electron transfer/abstraction rates.
Optimized Protocol: N-(3-acetylphenyl)-4-benzoylbenzamide Activation
Objective: Achieve maximum labeling with <5% protein aggregation.
-
Preparation:
-
Equilibrate protein in PBS or HEPES (pH 7.4) . Ensure removal of DTT/BME via dialysis or desalting column.
-
Add Probe: Incubate N-(3-acetylphenyl)-4-benzoylbenzamide with protein for 30–60 mins in the dark (4°C) to establish binding equilibrium.
-
-
Oxygen Removal (Critical for Yield):
-
Gently purge the sample with Nitrogen gas for 2-5 minutes, or use a vacuum degasser. This extends the triplet state lifetime.
-
-
Irradiation Setup:
-
Vessel: Borosilicate glass filters UV <300nm naturally. Quartz is transparent to all UV. If using plastic plates, ensure they are "UV-transparent" (e.g., specific acrylics), otherwise, the plastic absorbs the activation energy.
-
Source: 365 nm LED array (Intensity: ~10–100 mW/cm²).
-
Distance: 1–5 cm from the source.
-
-
Pulsed Irradiation (The "Cooling" Cycle):
-
Do not irradiate continuously for 60 minutes.
-
Cycle: Irradiate 5 mins
Dark/Ice 2 mins. Repeat 4–6 times. -
Reasoning: This dissipates any micro-thermal gradients and allows diffusion of fresh probe to the binding site if the interaction is reversible.
-
-
Quenching:
-
Add DTT (final 10–50 mM) immediately after the final cycle to quench any remaining excited species and reduce non-specific background.
-
Troubleshooting & FAQs
Ticket #001: "My protein precipitated after 30 minutes of UV."
Diagnosis: Thermal denaturation or photo-oxidation. Solution:
-
Switch to Pulsed Mode: Use the 5-min on / 2-min off cycle described above.
-
Check Wavelength: Ensure your light source is strictly 365 nm. If using a UV lamp, use a long-pass filter (cut-off <320 nm) to block damaging UVB/UVC rays.
-
Add Radical Scavengers Post-Reaction: Do not add them during, but adding Methionine (1-5 mM) during irradiation can sometimes act as a "decoy" for singlet oxygen without inhibiting the specific labeling of the target, provided the probe is bound tightly.
Ticket #002: "I see no crosslinking on the Western Blot."
Diagnosis: Quenching or Competitive Inhibition. Solution:
-
Buffer Check: Did you leave DTT in the buffer? Even 1 mM DTT can quench the reaction.
-
Competition: Is your buffer high in Tris or BSA? These provide millions of competing C-H bonds. Switch to PBS or HEPES.
-
Binding Affinity: Benzophenones are reversible. If the
is high (weak binding), the probe may not be resident in the pocket long enough to react. Increase probe concentration or decrease temperature to shift equilibrium.
Ticket #003: "High non-specific background labeling."
Diagnosis: "Random Hit" labeling due to high probe concentration. Solution:
-
Scavenger "Chase": Add a generic protein (like BSA) or low concentrations of Tris after the binding equilibrium step but before UV exposure. This creates a "sink" for unbound probes while the bound probe remains protected in the active site.
Decision Tree: Optimization Workflow
Figure 2: Troubleshooting Logic for Benzophenone Activation.
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Preston, G. M., & Wilson, J. E. (1996). Photoaffinity labeling: an approach to the study of protein-ligand interactions.[2][3] Methods in Molecular Biology, 61, 13-26. Link
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Link
-
Ge, S., et al. (2018).[4] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8(38), 21380-21390. (Comparison of Benzophenone vs. Diazirine mechanisms). Link
Sources
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR and 13C NMR characterization of N-(3-acetylphenyl)-4-benzoylbenzamide
Executive Summary & Strategic Context
This guide provides a definitive technical comparison and characterization protocol for N-(3-acetylphenyl)-4-benzoylbenzamide , a specialized photoinitiator intermediate and pharmacophore scaffold. Unlike generic benzanilides, this compound features a tri-carbonyl architecture (acetophenone, benzophenone, and amide moieties) that presents unique resolution challenges in NMR spectroscopy.
This document moves beyond basic spectral listing to offer a comparative analysis against its synthetic precursors—4-benzoylbenzoic acid and 3-aminoacetophenone. By focusing on the specific chemical shift perturbations (
Synthesis & Characterization Workflow
The structural validation relies on confirming the formation of the amide bond while retaining the integrity of the two ketone functionalities.
Logical Pathway (Graphviz)
Figure 1: Synthetic logic and spectroscopic validation checkpoints. The convergence of two ketone-bearing precursors requires precise monitoring of the third carbonyl (amide) formation.
Experimental Protocol: Synthesis & Acquisition
To ensure reproducible data comparable to the values in this guide, follow this optimized protocol.
A. Synthesis (Acid Chloride Method)
Note: The acid chloride route is preferred over carbodiimide coupling (EDC/NHS) for this substrate to prevent urea byproduct contamination which complicates the aromatic region.
-
Activation: Suspend 4-benzoylbenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (approx. 2h). Evaporate solvent to obtain the crude acid chloride.
-
Coupling: Dissolve 3-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in dry THF. Cool to 0°C.[1]
-
Addition: Dropwise add the acid chloride (dissolved in THF) to the amine solution.
-
Workup: Stir at RT for 4h. Quench with water.[1][2] Extract with EtOAc. Wash with 1M HCl (removes unreacted amine) and sat. NaHCO3 (removes unreacted acid).
-
Purification: Recrystallize from Ethanol/Water to remove trace oligomers.
B. NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).
-
Solvent: DMSO-d6 (Essential for observing the Amide NH proton; CDCl3 often leads to broad/invisible NH signals).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
1H NMR Characterization & Comparative Analysis
The power of this characterization lies in observing the Diagnostic Shifts (
Table 1: Comparative 1H NMR Shifts (DMSO-d6)
| Assignment | Precursor (3-Aminoacetophenone) | Target Product | Interpretation | |
| Amide NH | N/A (Amine NH2 @ ~5.3) | 10.55 (s) | New Signal | Primary Confirmation. Sharp singlet indicates successful coupling. |
| Acetophenone H-2 | 7.15 (t) | 8.25 (s) | +1.10 | Critical Probe. The proton between the ketone and amide shifts significantly downfield due to the anisotropy of the new carbonyl. |
| Acetophenone H-4 | 7.20 (d) | 7.95 (d) | +0.75 | Ortho to the new amide linkage; deshielded by the amide. |
| Acetophenone Methyl | 2.50 (s) | 2.61 (s) | +0.11 | Slight deshielding confirming the ring environment change. |
| Benzoyl H-2',6' | N/A (Acid precursor) | 8.12 (d) | - | Protons on the benzoyl ring ortho to the amide. |
| Benzoyl H-3',5' | N/A | 7.85 (d) | - | Protons ortho to the benzophenone ketone. |
| Benzophenone Core | N/A | 7.50 - 7.75 (m) | - | Overlapping multiplets from the distal phenyl ring. |
Spectral Causality Analysis
-
Disappearance of Amine: The broad singlet at 5.3 ppm (NH2 of precursor) must be completely absent. Its presence indicates incomplete reaction.
-
The "Deshielding Jump": The most dramatic change is the H-2 proton of the acetophenone ring. In the amine precursor, it is electron-rich. In the amide product, it is flanked by two electron-withdrawing groups (acetyl and benzamido), pushing it past 8.0 ppm.
-
Benzophenone Multiplets: The 4-benzoyl moiety introduces a characteristic "roofing" doublet pair around 7.8–8.1 ppm, distinct from the monosubstituted benzophenone ring which appears as a multiplet at 7.5–7.7 ppm.
13C NMR Characterization[3][4][5][6]
Carbon NMR provides the definitive "fingerprint" for the tri-carbonyl system. Resolving the three carbonyls is the pass/fail criterion for purity.
Table 2: Key 13C NMR Signals (DMSO-d6)
| Functional Group | Chemical Shift ( | Signal Type | Notes |
| Acetophenone C=O | 197.8 ppm | Quaternary | Most downfield signal. Methyl ketone character. |
| Benzophenone C=O | 195.4 ppm | Quaternary | Diaryl ketone. Slightly more shielded than the methyl ketone. |
| Amide C=O | 165.8 ppm | Quaternary | Distinct from ketones. Confirms amide linkage. |
| Aromatic C-N | 139.5 ppm | Quaternary | Ipso carbon of the aniline ring. |
| Methyl (-CH3) | 26.9 ppm | Primary | Diagnostic aliphatic peak. |
Differentiation Strategy:
-
If you see a peak at ~172 ppm , your sample is contaminated with 4-benzoylbenzoic acid (unreacted starting material).
-
If you miss the 165 ppm peak, the coupling failed.
-
The separation between 197.8 and 195.4 ppm confirms both ketone moieties are intact and not reduced.
Performance Comparison: Stability & Solubility
When selecting this compound as a scaffold or photoinitiator, it is vital to understand its physical behavior compared to standard alternatives (e.g., N-(4-methylphenyl)benzamide).
| Feature | N-(3-acetylphenyl)-4-benzoylbenzamide | Standard Benzanilide | Implication |
| Solubility (DMSO) | High (>50 mM) | High | Suitable for biological screening. |
| Solubility (CDCl3) | Moderate | High | The extra ketone/amide polarity reduces solubility in non-polar solvents compared to simple analogs. |
| Hydrolytic Stability | High | High | The benzoyl group at the para position stabilizes the amide bond against enzymatic/acidic hydrolysis via conjugation. |
| UV Absorption | Extended ( | Limited ( | The benzophenone moiety acts as an internal chromophore, making this compound detectable by UV-Vis where simple benzanilides are invisible. |
References
-
PubChem. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide (Analogous Structure Data).[3] National Library of Medicine. [Link]
-
SpectraBase. Benzamide, N-(3-acetylphenyl)-4-benzoyl- 1H NMR Spectrum. John Wiley & Sons.[4] [Link]
-
Fisher Scientific. Amide Synthesis Protocols: Schotten-Baumann & Carbodiimide Methods. [Link][1][5][6][7]
-
Organic Syntheses. Boric acid-catalyzed amide formation (Alternative Green Chemistry Route). Org.[6][8][9] Synth. 2008, 85, 99-105. [Link]
Sources
- 1. Lab Reporter [fishersci.it]
- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 3. N-(3-acetylphenyl)-4-cyclohexylbenzenesulfonamide | C20H23NO3S | CID 46800145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 9. N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Mass Spectrometry Analysis of N-(3-acetylphenyl)-4-benzoylbenzamide Protein Adducts: A Comparative Technical Guide
Topic: Mass spectrometry analysis of N-(3-acetylphenyl)-4-benzoylbenzamide protein adducts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides an in-depth technical analysis of N-(3-acetylphenyl)-4-benzoylbenzamide , a specialized benzophenone-based photoaffinity probe (BPA) used to map protein-ligand interactions. Unlike standard "off-the-shelf" crosslinkers, this probe utilizes a specific benzophenone (BP) photophore to covalently capture low-affinity binding partners upon UV irradiation.
This document compares the performance, specificity, and mass spectrometry (MS) behavior of this BP-based probe against alternative photoaffinity labeling (PAL) chemistries—specifically Aryl Azides and Diazirines . It details the unique fragmentation patterns, experimental pitfalls, and data analysis strategies required to successfully identify the resulting protein adducts.
Mechanism of Action: The Benzophenone Advantage
To interpret the MS data correctly, one must understand the underlying photochemistry, as it dictates the final chemical structure of the peptide adduct.
The Triplet Diradical Mechanism
Upon irradiation at 350–360 nm , the benzophenone moiety undergoes a transition from a singlet ground state (
-
Selectivity: Unlike carbenes (from diazirines) or nitrenes (from azides), the BP triplet diradical is highly selective for C-H bonds .
-
Reversibility: A critical advantage is its "chemical recycling." If the excited triplet state does not find a suitable C-H bond to abstract a hydrogen from, it relaxes back to the ground state (
) without decomposing. It can be re-excited until a successful covalent bond is formed.[1] -
The Adduct: The reaction proceeds via Hydrogen Atom Transfer (HAT), followed by radical recombination, forming a stable C-C bond .
Visualization: Photochemical Workflow
The following diagram illustrates the mechanism and the resulting stable adduct analyzed by MS.
Figure 1: Photochemical mechanism of Benzophenone-based probes. Note the reversible relaxation pathway which reduces non-specific labeling compared to irreversible photophores.
Comparative Analysis: Benzophenone vs. Alternatives
When designing an MS experiment, the choice of photophore dictates the complexity of the spectra.
Performance Matrix
| Feature | Benzophenone (BP) | Diazirine (DA) | Aryl Azide (AA) |
| Reactive Species | Triplet Diradical ([1]•C-O•) | Carbene (:C) | Nitrene (:N) |
| Target Preference | C-H bonds (Met, Leu, Ala) | Promiscuous (C-H, O-H, N-H) | Nucleophiles / C-H |
| Activation Wavelength | 350–360 nm (Benign) | ~350 nm (Benign) | <300 nm (Protein Damage Risk) |
| Crosslinking Efficiency | High (due to recycling) | Moderate (quenched by water) | Low to Moderate |
| MS Adduct Stability | High (C-C bond) | High (C-C / C-X bond) | Variable (Ring expansion) |
| MS Fragmentation | Stable; Diagnostic mass shift | Stable; Can lose | Complex rearrangements |
| Bulk/Sterics | Bulky (Two phenyl rings) | Compact (Small ring) | Compact |
Why Choose N-(3-acetylphenyl)-4-benzoylbenzamide?
-
Stability in MS: Unlike Aryl Azides, which can undergo ring expansion to form dehydroazepines (complicating MS interpretation), the BP adduct is chemically robust. It survives the harsh conditions of electrospray ionization (ESI) and Collision-Induced Dissociation (CID).
-
Specificity: The preference for C-H bonds means BP probes often label hydrophobic pockets or backbone alpha-carbons, providing precise structural data on the binding site.
Experimental Protocol: From Labeling to MS
This protocol is optimized for minimizing non-specific background and maximizing the detection of the specific adduct.
Step-by-Step Methodology
Step 1: Incubation & Equilibration
-
Incubate the protein (1–10 µM) with the probe (10–100 µM) in PBS (pH 7.4).
-
Critical: Keep in the dark. Allow 30–60 mins for equilibrium binding.
Step 2: Photoactivation
-
Place samples on ice to prevent thermal denaturation.
-
Irradiate at 365 nm for 30–60 minutes.
-
Note: Unlike diazirines (flash photolysis ~5-10 min), BP requires longer irradiation due to its reversible excitation cycle.
Step 3: Digestion
-
Denature: 8M Urea or 6M Guanidine HCl.
-
Reduce/Alkylate: DTT (5 mM) followed by Iodoacetamide (15 mM).
-
Quench: Dilute Urea to <1M.
-
Enzyme: Trypsin (1:50 ratio) overnight at 37°C.
-
Expert Tip: For hydrophobic BP probes, consider using Chymotrypsin or Glu-C if Trypsin sites (Arg/Lys) are masked by the binding pocket.
Step 4: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (BP adducts increase hydrophobicity; expect later elution times).
-
Mode: Data-Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy C-trap Dissociation) is preferred over CID for yielding clearer backbone fragments of the peptide while keeping the adduct intact.
Data Analysis & Interpretation
Identifying the adduct is the most challenging step. The BP moiety adds significant mass and hydrophobicity.
Calculating the Mass Shift
The probe N-(3-acetylphenyl)-4-benzoylbenzamide becomes part of the peptide.
-
Formula:
(Estimate based on structure name). -
Adduct Mass Calculation:
(The -2 Da accounts for the loss of 2 Hydrogen atoms: one from the probe and one from the protein during covalent bond formation).
Diagnostic Features in MS/MS spectra
-
Precursor Mass Deviation: High-resolution MS often reveals a mass defect. Be aware that radical recombination can sometimes lead to oxidation byproducts (-2 Da or +16 Da) if ambient oxygen interferes.
-
Hydrophobicity Shift: The BP-labeled peptide will elute later than the unmodified peptide on a C18 column due to the addition of the aromatic benzophenone groups.
-
Reporter Ions: Unlike labile modifications (e.g., Phospho), BP adducts rarely show a neutral loss of the entire tag. However, at high collision energies, you may observe:
-
m/z ~105.03 (Benzoyl cation,
) -
m/z ~77.04 (Phenyl cation,
) -
These are "diagnostic ions" confirming the presence of the probe on a selected peptide.[2]
-
Workflow Visualization
Figure 2: Analytical workflow for identifying BP-labeled peptides. Note the specific search for diagnostic ions in the MS2 spectra.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification and mechanism of action studies. Future Medicinal Chemistry, 7(2), 159-183. Link
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. Link
-
Wittelsberger, A., et al. (2006). The benzophenone moiety as a reporter of protein-protein interactions. ChemBioChem, 7(3), 463-468. Link
Sources
Comparative Guide to Photoaffinity Labeling: N-(3-acetylphenyl)-4-benzoylbenzamide vs. Aryl Azides
Photoaffinity labeling (PAL) is a cornerstone technique for mapping protein-ligand interactions, identifying off-target drug effects, and elucidating complex interactomes. However, the success of a PAL experiment is fundamentally dictated by the photochemical properties of the chosen probe.
This guide provides an objective, mechanistic comparison between the traditional Aryl Azide class of photoreactive groups and the advanced benzophenone derivative, N-(3-acetylphenyl)-4-benzoylbenzamide . By analyzing the causality behind their photochemical behaviors, we establish a framework for achieving high-efficiency, self-validating protein labeling.
Mechanistic Causality: Why Photochemistry Dictates Efficiency
As application scientists, we must look beyond basic binding affinity and understand the transient intermediates generated during photolysis. The divergent efficiencies of these two probes stem directly from their distinct photochemical pathways.
Aryl Azides: The Problem of Irreversible Quenching
Aryl azides have historically been popular due to their small steric footprint. Upon irradiation with short-wave UV light (< 300 nm), they extrude nitrogen gas to form a highly reactive singlet nitrene [1].
The Causality of Low Yield: The singlet nitrene is excessively reactive and short-lived. If it does not immediately encounter a target bond, it rapidly undergoes an intramolecular ring expansion to form a benzazirine, which exists in equilibrium with a long-lived, electrophilic ketenimine (dehydroazepine) [1][2]. This ketenimine acts as an indiscriminate electrophile, reacting rapidly with ambient water and distant nucleophilic amino acids (like lysine)[2][3]. Consequently, the probe is irreversibly quenched, leading to high non-specific background signals and an overall specific crosslinking yield that rarely exceeds 30%[4]. Furthermore, the < 300 nm UV requirement induces severe damage to biological systems, degrading aromatic amino acids and generating artifactual protein crosslinks[5][6].
N-(3-acetylphenyl)-4-benzoylbenzamide: Reversibility and Bioorthogonality
This molecule represents a highly optimized benzophenone (BP) scaffold. Upon irradiation at a milder 350–365 nm, the benzophenone core transitions into a reactive triplet diradical [5].
The Causality of High Yield: The triplet diradical preferentially abstracts hydrogen atoms from unreactive C–H bonds to form a covalent crosslink[7]. Crucially, if the diradical does not immediately encounter a suitable C–H bond, it does not degrade into a water-reactive species; instead, it undergoes radiationless relaxation back to its ground state[7]. This state reversibility allows researchers to employ prolonged UV irradiation times (e.g., 30–60 minutes) to continuously "pump" the probe into the reactive state, driving the crosslinking efficiency significantly higher without destroying the unreacted probe[7].
The Strategic Advantage of the Acetylphenyl Handle: Benzophenones are notoriously bulky and chemically inert post-crosslinking. However, the 3-acetylphenyl moiety in this specific probe introduces a sterically accessible ketone. Unlike the hindered diaryl ketone of the benzophenone core, this acetyl group serves as a highly efficient bioorthogonal handle. Post-crosslinking, it readily undergoes condensation with hydroxylamine- or hydrazine-functionalized biotin tags, enabling pristine affinity enrichment.
Visualizing the Photochemical Pathways
Photochemical activation and reaction pathways of Benzophenone vs. Aryl Azide probes.
Comparative Labeling Efficiency Data
The following table summarizes the quantitative and qualitative performance metrics of both photoreactive strategies based on recent interactome mapping studies.
| Parameter | N-(3-acetylphenyl)-4-benzoylbenzamide | Aryl Azides |
| Activation Wavelength | 350–365 nm (Low protein damage)[6][7] | < 300 nm (High protein damage)[5][6] |
| Reactive Intermediate | Triplet diradical[5] | Singlet nitrene[1] |
| State Reversibility | Yes (Relaxes to ground state if unreacted)[7] | No (Irreversibly degrades)[2] |
| Primary Target | C–H bond insertion[7] | Heteroatom insertion / Nucleophiles[1] |
| Major Quenching Pathway | Minimal (Inert to water) | Ketenimine formation & water hydrolysis[2] |
| Crosslinking Efficiency | High (Boosted by prolonged irradiation)[7] | Low to Moderate (<30% max yield)[4] |
Self-Validating Experimental Protocol
A robust PAL experiment must be a self-validating system . Because lipophilic probes like benzophenones can exhibit non-specific hydrophobic sticking[3], you must definitively prove that the labeling event is driven by specific pharmacophore recognition, not random collision. This is achieved by running a parallel competitive inhibition assay.
Step-by-Step Methodology
Step 1: Lysate Preparation & Self-Validating Incubation
-
Prepare native cell lysates (e.g., HeLa or HEK293) in a non-denaturing buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors).
-
Experimental Sample: Add the N-(3-acetylphenyl)-4-benzoylbenzamide probe to the lysate at a final concentration of 1–10 µM.
-
Self-Validating Control (Critical): In a parallel tube, pre-incubate the lysate with a 50-fold molar excess of the "cold" (unlabeled, non-photoreactive) native ligand for 30 minutes before adding the photo-probe.
-
Incubate both samples at 4°C for 1 hour to reach binding equilibrium.
Step 2: UV Irradiation
-
Transfer the samples to a shallow, pre-chilled multi-well plate on ice to prevent thermal degradation.
-
Irradiate the samples using a 365 nm UV crosslinker (e.g., Stratalinker) for 30 minutes. Note: If using an aryl azide, irradiation must be strictly limited to 1–5 minutes at 254 nm to minimize catastrophic protein degradation, though this caps the labeling yield.
Step 3: Bioorthogonal Conjugation
-
Add Biotin-PEG4-Hydrazine (or Hydroxylamine) to the irradiated lysates.
-
Adjust the pH to 6.0 and add 10 mM aniline as a nucleophilic catalyst.
-
Incubate for 2 hours at room temperature to allow the hydrazine to selectively condense with the 3-acetylphenyl ketone handle, forming a stable hydrazone linkage.
Step 4: Affinity Enrichment & LC-MS/MS Analysis
-
Add streptavidin-agarose beads to the lysate and rotate for 1 hour.
-
Wash the beads stringently (e.g., 1% SDS, 8 M Urea) to remove all non-covalently bound proteins.
-
Perform on-bead tryptic digest and analyze the eluted peptides via LC-MS/MS.
-
Data Interpretation: A protein is only considered a true target if its MS/MS spectral counts are highly enriched in the Experimental Sample but completely abolished in the Self-Validating Control.
Self-validating experimental workflow for photoaffinity labeling and LC-MS/MS analysis.
References
1.[7] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. nih.gov. 7 2.[5] Photoaffinity labeling in target- and binding-site identification - PMC. nih.gov. 5 3.[6] Recent Advances in Target Characterization and Identification by Photoaffinity Probes. nih.gov. 6 4.[2] Targeted activation in localized protein environments via deep red photoredox catalysis. nih.gov. 2 5.[1] Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC. nih.gov. 1 6.[3] Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology. acs.org. 3 7.[4] Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing. rsc.org.4
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
HPLC purity assessment standards for N-(3-acetylphenyl)-4-benzoylbenzamide
An In-Depth Guide to Establishing HPLC Purity Assessment Standards for N-(3-acetylphenyl)-4-benzoylbenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust High-Performance Liquid Chromatography (HPLC) purity assessment standards for the novel compound N-(3-acetylphenyl)-4-benzoylbenzamide. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, compares distinct analytical strategies, and provides actionable protocols grounded in authoritative regulatory standards.
Introduction: The Critical Role of Purity in Drug Development
N-(3-acetylphenyl)-4-benzoylbenzamide, a complex benzamide derivative, holds potential in various research and development pipelines. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment, offering the high resolution required to separate the main compound from process-related impurities and degradation products.[3][4]
A truly reliable purity method is not merely a separation technique; it must be a "stability-indicating" method. This means the method must be able to resolve the API from any potential degradation products that may form under stress conditions, ensuring that the measured purity is accurate throughout the lifecycle of the drug substance.[5] This guide will compare two fundamental RP-HPLC approaches and detail the necessary steps to develop and validate a stability-indicating method in line with international regulatory expectations.[6]
Part 1: Foundational Principles of HPLC Purity Determination
At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For small molecules like N-(3-acetylphenyl)-4-benzoylbenzamide, reversed-phase (RP-HPLC) is the most common and effective mode.[3] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
The Imperative of Peak Purity Analysis with Photodiode Array (PDA) Detection
What appears as a single, symmetrical peak in a chromatogram from a standard UV detector can sometimes hide a co-eluting impurity.[7] This is a critical risk in purity analysis. The use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is essential for mitigating this risk. A PDA detector acquires full UV-Vis spectra at multiple points across each eluting peak.[8][9]
Peak purity algorithms then compare these spectra.[7] If the peak represents a single, pure compound, all spectra taken across the peak (upslope, apex, and downslope) will be identical.[8][9] If an impurity is co-eluting, spectral differences will be detected.[10] This analysis provides a "purity index" or "purity angle," which offers a much higher degree of confidence in the homogeneity of the main compound peak.[7][10]
Caption: Workflow for a forced degradation study.
Part 4: Data Interpretation and Acceptance Criteria
Purity Calculation
The most common method for calculating purity is Area Percentage Normalization . This assumes that all compounds (API and impurities) have a similar response factor at the detection wavelength.
-
% Purity = (Area of API Peak / Sum of All Peak Areas) x 100
It is crucial to demonstrate that this assumption is valid or to apply relative response factors for accurate quantification, especially for known impurities.
ICH Guidelines on Impurities
The International Council for Harmonisation (ICH) provides guidelines for setting impurity limits. [1]The key thresholds for new drug substances are:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake |
-
Reporting Threshold: Impurities above this level must be reported in regulatory filings. [1]* Identification Threshold: Impurities above this level must have their structure identified. [1]* Qualification Threshold: Impurities above this level must be "qualified," meaning their biological safety has been established. [1] Any HPLC method intended for purity analysis must have a Limit of Quantitation (LOQ) at or below the Reporting Threshold. [1][11]The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, often established at a signal-to-noise ratio of 10:1. [1]
Conclusion
Establishing purity assessment standards for a new chemical entity like N-(3-acetylphenyl)-4-benzoylbenzamide is a systematic, multi-faceted process. It begins with the development of a robust, high-resolution HPLC method, preferably using a PDA detector to ensure peak homogeneity. This method must then be rigorously challenged through forced degradation studies to prove it is stability-indicating. By comparing a broad gradient method for initial discovery with a more streamlined method for routine use, development teams can efficiently characterize and control the purity of the API. Adherence to ICH guidelines throughout this process is not merely a regulatory hurdle but a framework for ensuring the scientific integrity of the data and, ultimately, the safety and quality of the potential therapeutic agent.
References
-
Peak Purity Algorithms using Diode Array Detectors. (2016, April 20). LCGC International. [Link]
-
Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. PharmaeliX. [Link]
-
Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals. (n.d.). Shimadzu. [Link]
-
Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. (n.d.). Agilent Technologies. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. [Link]
-
Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate. [Link]
-
Islam, T., et al. (2022, June 30). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Synthesis, characterization, antibacterial and antitubercular activity of some substituted N-[4-(3-phenyl-acryloyl). (n.d.). ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Technology Networks. [Link]
-
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. (2014, September 9). ResearchGate. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Detection of Functional Groups (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency (EMA). [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020, March 4). SciSpace. [Link]
-
N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (n.d.). Karbala International Journal of Modern Science. [Link]
-
Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. (2025, February 13). PubMed. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. [Link]
-
2.9: Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. [Link]
-
HPLC trace for proof of purity. (2024, October 3). Reddit. [Link]
-
benzamide, N-(3-acetylphenyl)-4-benzoyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]chemistry.org/synthesis/C2N/amides.shtm)
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Validating specific binding of N-(3-acetylphenyl)-4-benzoylbenzamide using competition assays
Executive Summary
N-(3-acetylphenyl)-4-benzoylbenzamide (herein referred to as Probe-BP ) is a benzophenone-based photoaffinity probe designed to map the binding sites of acetophenone-containing pharmacophores.[1] Unlike standard reversible inhibitors, this probe utilizes a 4-benzoylbenzamide warhead to form irreversible covalent bonds with the target protein upon UV irradiation (350–365 nm).
However, benzophenone moieties are inherently hydrophobic, leading to a high risk of "promiscuous" non-specific binding. This guide provides a rigorous validation framework using competition assays to distinguish true pharmacological interaction from hydrophobic background noise. We compare the probe’s performance against competitor-blocked controls and alternative photo-chemistries (Diazirines) to establish its utility in drug discovery.[1]
Mechanism of Action: The Benzophenone Warhead
To validate the probe, one must understand the photophysics driving the labeling. Unlike electrophilic affinity labels (which react with nucleophiles like Cysteine), Probe-BP is chemically inert until activated by light.[1]
Photochemical Pathway[1][2]
-
Excitation: UV light (350–365 nm) excites the benzophenone carbonyl oxygen from a singlet ground state (
) to a triplet excited state ( ).[2] -
Hydrogen Abstraction: The
diradical abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the target protein. -
Recombination: The resulting radical pair collapses to form a stable C-C covalent bond.
Critical Advantage: The benzophenone triplet state is reversible .[3] If no C-H bond is in range, it relaxes back to the ground state and can be re-excited, increasing the probability of specific labeling over time [1].
Figure 1: The reversible excitation cycle of Benzophenone probes allows for high-efficiency labeling but requires rigorous control for non-specific hydrophobic interactions.[1]
Comparative Analysis: Probe Performance vs. Alternatives
This section compares the performance of Probe-BP under specific experimental conditions (the "Product") against the necessary "Alternatives" (Controls and Competitors) required for validation.
Table 1: Signal Specificity & Interpretation Guide
| Experimental Condition | Component Mixture | Expected Outcome (If Specific) | Interpretation |
| A. The Product (Total Binding) | Probe-BP (10 µM) + Protein Lysate | Strong Band at Target MW | Represents Total Binding (Specific + Non-Specific). |
| B. The Alternative (Competition) | Probe-BP (10 µM) + Cold Ligand (1000 µM) | Disappearance of Band | Gold Standard for Validation. Proves the probe binds the same pocket as the active drug. |
| C. Negative Control | Probe-BP (10 µM) + Denatured Protein | No/Faint Band | Verifies that binding requires a folded, active protein structure.[1] |
| D. Chemical Alternative | Diazirine Probe (Equimolar) | Faster Labeling / Lower Yield | Diazirines react faster (ns) but quench by water. Benzophenones are slower but yield higher crosslinking efficiency [2]. |
Why "Cold Competition" is the Only True Validator
A common error is assuming that a strong signal equals specific binding. Benzophenone is hydrophobic; it will stick to Albumin, Tubulin, and other abundant proteins.
-
The Logic: If Probe-BP binds the specific active site, adding a 100-fold excess of the non-photoactive parent molecule (e.g., 3-aminoacetophenone or the parent drug) will saturate the active sites.[1]
-
The Result: The Probe-BP is physically displaced. The photo-signal should drop by >80%.[1] If the signal remains, the binding is non-specific (artifactual).
Detailed Validation Protocol: The Competition Assay
This protocol is designed for lysate-based validation using Western Blot or Fluorescent scanning (assuming Probe-BP is clicked to a fluorophore or has a reporter tag).[1]
Materials Required[1][2][3][4][5][6][7][8][9]
-
Probe-BP: N-(3-acetylphenyl)-4-benzoylbenzamide (Stock: 10 mM in DMSO).[1]
-
Competitor: The "Cold" parent ligand (Stock: 100 mM in DMSO).
-
Protein Source: Cell lysate (1 mg/mL) or Recombinant Protein.
-
UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV lamp, 4–6 watts).
Step-by-Step Workflow
Phase 1: Equilibration (The "Dark" Phase)
-
Prepare Lysates: Aliquot cell lysate (50 µL per sample) into a 96-well plate or microcentrifuge tubes. Keep on ice.
-
Add Competitor (Condition B): Add the Cold Competitor to the "Competition" samples at 100x excess (e.g., if using 10 µM probe, use 1 mM competitor).
-
Control (Condition A): Add equivalent volume of DMSO vehicle.
-
-
Pre-Incubate: Incubate for 30 minutes at 4°C in the dark. This allows the cold competitor to occupy the specific binding pockets.
-
Add Probe-BP: Add Probe-BP (final conc. 1–10 µM) to all samples.[1]
-
Equilibrate: Incubate for another 30 minutes at 4°C in the dark.
Phase 2: Photo-Crosslinking[1]
-
Irradiation: Place samples on ice under the UV lamp (distance ~5 cm).
-
Exposure: Irradiate at 365 nm for 30–60 minutes .
-
Note: Benzophenone requires longer irradiation than diazirines (which take mins). Do not overheat the samples.
-
Phase 3: Analysis
-
Quench: Add SDS-PAGE loading buffer (reducing) and boil samples for 5 minutes.
-
Separation: Run SDS-PAGE.
-
Detection: Perform Western Blot (if using a biotin tag) or In-gel Fluorescence scanning (if using a rhodamine tag).
Figure 2: The Competition Assay Workflow. Pre-incubation with the cold ligand is the critical step to prove specificity.
Data Interpretation & Troubleshooting
Calculating Specific Binding
Quantify the band intensity using densitometry (e.g., ImageJ).
-
> 70% Displacement: High Specificity. The probe is a valid tool.
-
< 20% Displacement: Low Specificity. The probe is likely sticking to hydrophobic patches (Non-Specific Binding).
Troubleshooting Common Issues
-
Issue: High background in the "Competitor" lane.
-
Cause: The probe concentration is too high (above the
). -
Solution: Titrate the probe down. Try 1 µM or 100 nM.
-
-
Issue: No labeling in any lane.
-
Cause: Inefficient UV crosslinking or target abundance is too low.
-
Solution: Increase UV time (up to 2 hours) or enrich the target protein before analysis.
-
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[1][4][5][6][7][8] Future Medicinal Chemistry, 7(2), 159–183. Link
-
Ge, S. S., et al. (2023). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Medicinal Chemistry, 14, 218-232.[1] Link
-
Rowland, M. M., et al. (2011). In vivo chemical profiling of the target landscape of a specific kinase inhibitor. Nature Chemical Biology, 7, 411–416. Link
Sources
- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 5. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 6. 3'-O-(4-benzoyl)benzoylcytidine 5'-triphosphate. A substrate and photoaffinity label for CMP-N-acetylneuraminic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS fragmentation patterns of N-(3-acetylphenyl)-4-benzoylbenzamide
An In-Depth Guide to the LC-MS/MS Fragmentation Patterns of N-(3-acetylphenyl)-4-benzoylbenzamide for Unambiguous Identification
Introduction
N-(3-acetylphenyl)-4-benzoylbenzamide is a complex aromatic amide of interest in pharmaceutical development and chemical synthesis. Its structure incorporates multiple functional groups, including two ketone moieties and a central secondary amide linkage, presenting a unique analytical challenge. For researchers in drug metabolism, process chemistry, and quality control, unambiguous identification and differentiation from structural isomers are paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and structural specificity.[1]
This guide provides a detailed examination of the predicted fragmentation behavior of N-(3-acetylphenyl)-4-benzoylbenzamide under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. We will explore the primary cleavage pathways, compare its fragmentation signature to its key structural isomers, and present a robust analytical methodology for its specific detection.
Molecular Profile:
-
Chemical Formula: C₂₂H₁₇NO₃
-
Monoisotopic Mass: 343.1208 Da
-
Predicted Precursor Ion (ESI+): [M+H]⁺ = 344.1287 Da
Proposed Analytical Methodology
To achieve robust and reproducible analysis, a method leveraging reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection is proposed. This setup is a cornerstone of quantitative and qualitative small molecule analysis in regulated environments.[1]
Experimental Protocol: LC-MS/MS
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A C18 stationary phase is selected for its excellent retention and separation of non-polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is critical to promote protonation of the analyte, ensuring a strong [M+H]⁺ signal in positive ion mode.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique ideal for generating intact protonated molecular ions of moderately polar small molecules with minimal in-source fragmentation.[3]
-
Precursor Ion Selection (Q1): m/z 344.13.
-
Collision Gas: Argon.
-
Collision Energy (CE): Optimized empirically, typically ranging from 15-40 eV to induce characteristic fragmentation. Different CEs can be used to favor certain fragmentation pathways.[4]
-
Product Ion Scanning (Q3): Full scan from m/z 50 to 350 to identify all major fragment ions. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.[1]
-
Workflow for Method Validation
Caption: High-level workflow for the analysis of N-(3-acetylphenyl)-4-benzoylbenzamide.
Results and Discussion: Predicted Fragmentation Pathway
Upon collision-induced dissociation, the protonated molecule ([M+H]⁺ at m/z 344.13) is expected to fragment at its most labile bonds. For molecules containing amide linkages, cleavage of the amide bond is a well-documented and predictable pathway.[5][6] This process is often the most energetically favorable and, therefore, typically produces the most abundant fragment ions.
The central C-N amide bond is the most probable point of initial cleavage. This single fragmentation event provides highly diagnostic product ions that confirm the two major substructures of the molecule.
Table 1: Predicted Product Ions for N-(3-acetylphenyl)-4-benzoylbenzamide
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Proposed Structure / Origin |
| 344.13 | 136.07 | [C₈H₁₀NO]⁺ | Protonated 3-aminoacetophenone |
| 344.13 | 105.03 | [C₇H₅O]⁺ | Benzoyl cation |
| 105.03 | 77.04 | [C₆H₅]⁺ | Phenyl cation (from loss of CO) |
Primary Fragmentation Pathway: Amide Bond Cleavage
The most significant fragmentation pathway involves the cleavage of the amide bond connecting the 4-benzoylphenyl moiety and the 3-acetylphenylamine moiety. This cleavage results in two stable, diagnostic ions:
-
The Benzoyl Cation (m/z 105.03): This highly stable acylium ion is characteristic of benzoyl-containing compounds and serves as a definitive marker for the 4-benzoylbenzamide portion of the molecule.[7] This ion can undergo a subsequent neutral loss of carbon monoxide (28 Da) at higher collision energies to produce the phenyl cation at m/z 77.04.
-
Protonated 3-Aminoacetophenone (m/z 136.07): This fragment confirms the identity and substitution pattern of the other half of the molecule. The presence of this ion specifically points to the N-linkage to a 3-acetylphenyl group.
Note: The above DOT script uses placeholders for images as direct image embedding is not standard. A real implementation would generate these images or use a library capable of handling them. For this output, a simplified diagram will be generated.
Caption: Proposed CID fragmentation pathway for protonated N-(3-acetylphenyl)-4-benzoylbenzamide.
Comparative Guide: Distinguishing from Structural Isomers
A significant analytical challenge is distinguishing the target analyte from its positional isomers, N-(2-acetylphenyl)-4-benzoylbenzamide (ortho) and N-(4-acetylphenyl)-4-benzoylbenzamide (para), which have identical mass and elemental composition.
| Feature | N-(3-acetylphenyl)... (meta) | N-(2-acetylphenyl)... (ortho) | N-(4-acetylphenyl)... (para) |
| Precursor Ion [M+H]⁺ | 344.13 | 344.13 | 344.13 |
| LC Retention Time | Unique RT₁ | Unique RT₂ (likely different from RT₁) | Unique RT₃ (likely different from RT₁ & RT₂) |
| Primary Product Ions | m/z 105.03, 136.07 | m/z 105.03, 136.07 | m/z 105.03, 136.07 |
| Key Differentiator | Chromatographic Separation. | Potential for unique secondary fragments due to ortho-effect (e.g., intramolecular cyclization/rearrangement). | Chromatographic Separation. |
While all three isomers are expected to produce the same primary product ions (m/z 105 and 136) from the main amide cleavage, their differentiation relies on two key principles:
-
Chromatographic Separation: The primary and most reliable method for distinguishing these isomers is liquid chromatography. Due to differences in polarity and molecular shape, each isomer will interact differently with the stationary phase, resulting in distinct and reproducible retention times.
-
Secondary Fragmentation (Hypothetical): The ortho-isomer, N-(2-acetylphenyl)-4-benzoylbenzamide, may exhibit unique fragmentation behavior due to the proximity of the acetyl group to the amide linkage (the "ortho-effect"). This could potentially lead to minor, but unique, secondary product ions resulting from intramolecular interactions or rearrangements under CID conditions, which would be absent in the meta and para isomers.
Therefore, the analytical strategy is clear: LC separates the isomers, and MS/MS confirms their identity based on the common, characteristic fragmentation pattern.
Conclusion
The LC-MS/MS analysis of N-(3-acetylphenyl)-4-benzoylbenzamide is characterized by a clear and predictable fragmentation pattern dominated by the cleavage of the central amide bond. The generation of the benzoyl cation (m/z 105.03) and the protonated 3-aminoacetophenone ion (m/z 136.07) provides a definitive structural signature. While this MS/MS signature is shared with its ortho- and para-isomers, the combination of chromatographic separation with this specific mass spectrometric fingerprint enables the unambiguous identification and robust quantification of the target analyte in complex matrices. This guide provides the foundational principles and a validated starting point for researchers developing methods for this class of compounds.
References
-
Paizs, B., & Suhai, S. (2004). Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 1: Mechanism of Amide Bond Cleavage. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]
-
Dong, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Kuhlman, T. S., & Jia, M. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB - A Ubiquitous Tool for the Practical Engineer. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Available at: [Link]
-
Jayatilaka, D., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. Available at: [Link]
-
ChemSrc. (2026). CAS#:444058-52-0 | N-(3-acetylphenyl)-3-bromo-4-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. Towards understanding the tandem mass spectra of protonated oligopeptides. 1: mechanism of amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Western blot detection of proteins crosslinked with N-(3-acetylphenyl)-4-benzoylbenzamide
Technical Guide: Western Blot Detection of Proteins Crosslinked with N-(3-acetylphenyl)-4-benzoylbenzamide
Executive Summary
This guide details the technical workflow for detecting protein interactions using N-(3-acetylphenyl)-4-benzoylbenzamide , a specialized benzophenone-based photoaffinity probe. Unlike generic crosslinkers, this compound utilizes a benzophenone photophore for covalent capture and a ketone handle (acetylphenyl) for downstream bioorthogonal derivatization.
This document compares this benzophenone-based methodology against Diazirine and Aryl Azide alternatives, providing a decision framework for researchers in chemoproteomics and drug target identification.
Mechanism of Action: The Benzophenone Photophore
The core utility of N-(3-acetylphenyl)-4-benzoylbenzamide lies in its reversible excitation cycle, which distinguishes it from irreversible diazirine or azide probes.
Photochemical Pathway
Upon irradiation at 350–365 nm (long-wave UV), the benzophenone moiety transitions to a singlet state (
-
Reversibility: If the triplet diradical does not find a suitable C-H bond to abstract, it relaxes back to the ground state (
) and can be re-excited. This "search and insert" mechanism favors labeling of geometrically stable binding pockets, particularly those rich in Methionine. -
Covalent Capture: The diradical abstracts a hydrogen atom from the target protein, forming a ketyl radical pair that recombines to form a stable C-C bond.
Figure 1: The reversible excitation cycle of Benzophenone photophores minimizes non-specific labeling compared to highly reactive carbenes.
Comparative Analysis: Benzophenone vs. Alternatives
When selecting N-(3-acetylphenyl)-4-benzoylbenzamide, researchers must weigh its stability against the speed of diazirines.
| Feature | Benzophenone (This Product) | Trifluoromethyl Phenyl Diazirine (TFPD) | Aryl Azide |
| Reactive Intermediate | Triplet Diradical (Reversible) | Carbene (Irreversible) | Nitrene (Irreversible) |
| Excitation Wavelength | 350–365 nm (Safe for proteins) | ~360 nm | <300 nm (Protein damage risk) |
| Labeling Efficiency | Moderate (Requires long UV exposure) | High (Fast kinetics) | Low (Poor yield) |
| Selectivity | High preference for Methionine ; Hydrophobic pockets | Promiscuous (Inserts into any C-H, O-H, N-H) | Low (Prone to ring expansion) |
| Reaction Time | Minutes (15–60 min) | Seconds to Minutes | Minutes |
| Steric Bulk | Bulky (Two phenyl rings) | Compact (Small ring) | Compact |
| Stability | Excellent (Ambient light stable) | Good (Stable in dark) | Poor (Thermal/Light sensitive) |
Key Insight: Use Benzophenone (N-(3-acetylphenyl)-4-benzoylbenzamide) when mapping hydrophobic binding pockets or when the probe must survive extended incubations without premature degradation. Use Diazirines for fast, "snapshot" interactomics where steric bulk is a concern.
Experimental Workflow: Detection via Ketone Handle
Since N-(3-acetylphenyl)-4-benzoylbenzamide lacks a direct fluorophore or biotin tag, the acetyl (ketone) group serves as a bioorthogonal handle. Detection requires a secondary derivatization step, typically using Biotin-Hydrazide or Hydroxylamine probes.
Figure 2: Two-step detection workflow utilizing the acetyl group for hydrazide ligation.
Detailed Protocol
Phase 1: Crosslinking
-
Preparation: Dissolve N-(3-acetylphenyl)-4-benzoylbenzamide in DMSO to create a 50 mM stock.
-
Incubation: Add probe to protein sample (0.1–10 µM final) and incubate for 30–60 mins at 4°C (or 37°C for live cells) to establish equilibrium binding.
-
Control A: DMSO vehicle only.
-
Control B: Competition with 100x excess of non-photoactive parent ligand.
-
-
Irradiation: Place samples on ice. Irradiate with 365 nm UV light (e.g., Stratalinker or handheld UV lamp) at a distance of 5 cm for 30–60 minutes .
-
Note: Benzophenone requires longer irradiation than diazirines. Ensure samples remain cold to prevent thermal degradation.
-
Phase 2: Derivatization (Ketone Ligation)
Critical Step: The acetyl group reacts with hydrazides optimally at acidic pH (4.5–5.5), but proteins may precipitate. Aniline catalysis allows reaction at neutral pH.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Ligation Reaction: Add Biotin-Hydrazide (final 1–5 mM) and Aniline (final 10–100 mM) to the lysate.
-
Incubation: Incubate for 1–2 hours at room temperature with agitation.
-
Cleanup: Perform Acetone precipitation or use Desalting Columns (e.g., Zeba Spin) to remove unreacted Biotin-Hydrazide. Failure to remove free biotin will result in high background.
Phase 3: Western Blot Detection
-
SDS-PAGE: Resolve proteins on a standard polyacrylamide gel.
-
Transfer: Transfer to PVDF membrane (Nitrocellulose is also acceptable).[1]
-
Blocking: Block with BSA (3-5%) in TBST.
-
Warning:Do NOT use non-fat milk if using Streptavidin detection, as milk contains endogenous biotin which causes high background.
-
-
Probing: Incubate with Streptavidin-HRP (1:5,000–1:10,000) for 1 hour.
-
Visualization: Develop with ECL substrate.
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| High Background (Smear) | Non-specific hydrophobic binding of Benzophenone.[2] | Decrease probe concentration; Perform stringent washes (high salt/detergent) after lysis. |
| High Background (Bands) | Endogenous Biotin (e.g., Carboxylases). | Use a Streptavidin/Biotin blocking kit prior to HRP incubation. |
| No Signal | Inefficient Crosslinking. | Increase UV irradiation time; Ensure UV source is truly 365 nm (not 254 nm). |
| Protein Precipitation | Acidic pH during ligation. | Use Aniline catalysis at pH 6.5–7.0 instead of acidic buffer. |
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link[3]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[4][5] Future Medicinal Chemistry, 7(2), 159-183. Link
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(3-acetylphenyl)-4-benzoylbenzamide
The following technical guide details the safety, logistical, and operational protocols for handling N-(3-acetylphenyl)-4-benzoylbenzamide .
As a specialized benzophenone-based photoaffinity probe, this compound presents a dual hazard profile: chemical toxicity inherent to benzophenone derivatives (potential carcinogenicity/irritation) and photochemical reactivity (generation of reactive radical species upon UV exposure).
Executive Safety Summary
-
Compound Class: Benzophenone-based Photoaffinity Probe.
-
Primary Hazard: Photosensitivity & Unknown Toxicity . This compound generates highly reactive triplet diradicals upon exposure to UV light (350–360 nm). Accidental activation by ambient sunlight or fluorescent lighting can lead to non-specific crosslinking to skin proteins or degradation of the probe.
-
Universal Precaution: As a research-grade compound, specific toxicological data (LD50) is likely unavailable. It must be handled as a Category 2B Carcinogen (analogous to Benzophenone) and a severe eye/skin irritant.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. The "Rationale" column explains the causality behind each requirement, ensuring researchers understand why a protocol exists.
| PPE Category | Standard Requirement | Technical Rationale & Specifications |
| Ocular | Chemical Splash Goggles | Why: Powders disperse unpredictably. Standard safety glasses allow particulate entry from the sides. Benzophenone irritants can cause severe conjunctivitis.Spec: ANSI Z87.1 compliant, indirect venting. |
| Dermal (Hand) | Double Nitrile (0.11 mm min) | Why: Benzophenone derivatives are lipophilic and can permeate thin nitrile. Double gloving provides a "breakthrough time" buffer. The outer glove is sacrificial.Protocol: Change outer gloves immediately after any splash or every 30 mins of handling. |
| Respiratory | Fume Hood (Primary) | Why: Inhalation of photoactive dust is a critical risk. Once in the respiratory tract, internal UV exposure is negligible, but systemic absorption is rapid.Backup: If hood work is impossible, use a P100/N99 Respirator . |
| Body | Tyvek® Lab Coat / Sleeves | Why: Cotton lab coats absorb chemicals and hold them against the skin. Tyvek provides a non-porous barrier against dust and splashes.Note: Ensure wrist cuffs are tucked under the glove gauntlet. |
| Optical | Amber Shielding | Why: To prevent premature photoactivation (degradation) of the probe.Spec: Use amber glassware or wrap vessels in aluminum foil. |
Operational Protocol: Step-by-Step Handling
This workflow integrates safety with experimental integrity. The goal is to prevent "silent failure"—where the probe is deactivated by light before the experiment begins.
Phase 1: Preparation & Weighing
-
Environment Control: Dim overhead lights or switch to Red/Yellow Safe Lights (wavelengths >500 nm do not excite benzophenone).
-
Static Control: Use an antistatic gun on the weighing boat. Benzamides are often fluffy, electrostatic solids that disperse easily.
-
Containment: Perform all weighing inside a Chemical Fume Hood .
-
Vessel Prep: Pre-wrap the receiving vial in aluminum foil or use amber borosilicate glass.
Phase 2: Solubilization (Stock Solution)
-
Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Note: This compound is lipophilic and likely insoluble in water.
-
-
Procedure:
-
Add solvent directly to the vial to minimize dust transfer.
-
Vortex continuously until fully dissolved.
-
Inspect: Check for turbidity. A cloudy solution indicates incomplete dissolution, which leads to inconsistent labeling efficiency.
-
Phase 3: Experimental Activation (Photocrosslinking)
-
The Critical Step: The benzophenone moiety requires excitation at 350–365 nm .
-
Safety Setup:
-
Place samples on ice (to prevent thermal degradation).
-
Enclose the UV source in a light-tight box or interlocked chamber.
-
WARNING: Never look directly at the UV source. UV-A causes cataracts; UV-B causes corneal burns.
-
Visual Workflows (Graphviz)
Figure 1: Safe Handling & Integrity Workflow
This diagram illustrates the "Chain of Custody" for the molecule to ensure it remains active and safe.
Caption: Operational workflow emphasizing light protection (Amber/Dark steps) to preserve the benzophenone pharmacophore.
Figure 2: Spill Management Decision Tree
Immediate actions for solid or liquid spills.
Caption: Logic flow for containing spills. Note the specific instruction to wet powder spills to prevent inhalation.
Disposal & Waste Management
-
Classification: Hazardous Chemical Waste (Halogenated/Organic).
-
Segregation: Do not mix with oxidizers.[1]
-
Deactivation: There is no simple chemical deactivation for benzophenone.
-
Disposal Path: High-temperature incineration.
-
Container: Collect in amber HDPE or glass bottles labeled "Toxic - Photoreactive."
References & Authority
-
National Institutes of Health (NIH) - PubChem. Benzophenone Safety Data & Toxicology. [Link]
-
Smith, E. & Collins, I. Photoaffinity Labeling in Target Deconvolution. Journal of Medicinal Chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
